Product packaging for Certepetide(Cat. No.:CAS No. 2580154-02-3)

Certepetide

Cat. No.: B12397668
CAS No.: 2580154-02-3
M. Wt: 989.1 g/mol
InChI Key: YPHPUVJQSYACEN-HUVRVWIJSA-N
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Description

Certepetide is a useful research compound. Its molecular formula is C37H60N14O14S2 and its molecular weight is 989.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H60N14O14S2 B12397668 Certepetide CAS No. 2580154-02-3

Properties

CAS No.

2580154-02-3

Molecular Formula

C37H60N14O14S2

Molecular Weight

989.1 g/mol

IUPAC Name

2-[(6S,9S,15S,18R,23R,26S,29S)-18-acetamido-6-(4-aminobutyl)-23-carbamoyl-26-(carboxymethyl)-15-[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,25,28-octaoxo-20,21-dithia-1,4,7,10,13,16,24,27-octazabicyclo[27.3.0]dotriacontan-9-yl]acetic acid

InChI

InChI=1S/C37H60N14O14S2/c1-18(52)45-24-17-67-66-16-23(30(39)59)50-34(63)22(13-29(57)58)49-36(65)25-8-5-11-51(25)27(54)15-44-32(61)19(6-2-3-9-38)47-33(62)21(12-28(55)56)46-26(53)14-43-31(60)20(48-35(24)64)7-4-10-42-37(40)41/h19-25H,2-17,38H2,1H3,(H2,39,59)(H,43,60)(H,44,61)(H,45,52)(H,46,53)(H,47,62)(H,48,64)(H,49,65)(H,50,63)(H,55,56)(H,57,58)(H4,40,41,42)/t19-,20-,21-,22-,23-,24-,25-/m0/s1

InChI Key

YPHPUVJQSYACEN-HUVRVWIJSA-N

Isomeric SMILES

CC(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC1=O)CCCN=C(N)N)CC(=O)O)CCCCN)CC(=O)O)C(=O)N

Canonical SMILES

CC(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CCCN2C(=O)CNC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC1=O)CCCN=C(N)N)CC(=O)O)CCCCN)CC(=O)O)C(=O)N

Origin of Product

United States

Foundational & Exploratory

The Role of αv Integrins in Certepetide Targeting: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Certepetide (also known as CEND-1 or iRGD) is a cyclic peptide therapeutic designed to enhance the delivery of co-administered anti-cancer drugs to solid tumors. Its mechanism is initiated by selectively targeting αv integrins, which are frequently overexpressed on tumor cells and tumor-associated vasculature. This technical guide provides a detailed examination of the molecular interactions between this compound and αv integrins, the downstream signaling pathways activated upon binding, and the experimental methodologies used to characterize these interactions.

Introduction: this compound and the αv Integrin Family

This compound is a nine-amino-acid cyclic peptide that contains the well-known Arginine-Glycine-Aspartic acid (RGD) motif.[1][2] This motif allows it to act as a ligand for several members of the integrin family, particularly the αv subfamily. Integrins are heterodimeric transmembrane receptors, composed of α and β subunits, that mediate cell-matrix and cell-cell adhesion. The αv integrins (including αvβ3, αvβ5, and αvβ6) play critical roles in tumor angiogenesis, invasion, and metastasis, making them prime targets for cancer therapy.[3][4]

This compound's unique mechanism of action involves a multi-step process. First, it binds to αv integrins on the surface of tumor cells or tumor endothelium.[5] Following this initial binding, the peptide is proteolytically cleaved within the tumor microenvironment. This cleavage exposes a C-terminal motif known as the C-end Rule (CendR) sequence. The CendR fragment then binds to a second receptor, neuropilin-1 (NRP-1), which activates a transport pathway to enhance the penetration of co-administered therapeutic agents deep into the tumor tissue. The initial, specific binding to αv integrins is the critical homing step that dictates the tumor-selective activity of this compound.

Quantitative Data: this compound-Integrin Binding Affinity

The efficacy of this compound as a targeting agent is fundamentally dependent on its binding affinity for specific integrin subtypes. Recent studies have quantified these interactions using solid-phase binding assays. The data reveals that this compound (iRGD) exhibits a mid-to-low nanomolar potency for αvβ3 and αvβ5 integrins and a somewhat lower affinity for the αvβ6 isoform.

The table below summarizes the inhibitory concentration (IC50) values for this compound (iRGD) against various αv integrin subtypes.

Integrin SubtypeThis compound (iRGD) IC50 (nM)Reference CompoundReference Compound IC50 (nM)
αvβ3 36.3 ± 1.2Cilengitide10.1 ± 1.1
αvβ5 78.2 ± 1.1Cilengitide12.2 ± 1.2
αvβ6 420.2 ± 1.2[RGD-Chg-E]-CONH₂0.8 ± 1.4
Data sourced from D'Amore et al., J Chem Inf Model, 2023. Values are presented as the mean of three independent experiments ± SEM.

Experimental Protocols: Solid-Phase Receptor Binding Assay

The quantitative binding data for this compound is typically determined using a competitive solid-phase binding assay. This method measures the ability of an unlabeled ligand (this compound) to compete with a labeled ligand for binding to a purified, immobilized integrin receptor.

Methodology
  • Plate Coating: High-binding 96-well microtiter plates are coated with purified human recombinant integrin (e.g., αvβ3, αvβ5, or αvβ6) at a concentration of 0.5-1.0 µg/mL in a coating buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂, 1 mM MnCl₂, pH 7.4). Plates are incubated overnight at 4°C.

  • Blocking: The plates are washed three times with wash buffer (coating buffer with 0.05% Tween-20). Non-specific binding sites are blocked by incubating each well with a blocking buffer (e.g., wash buffer containing 1% Bovine Serum Albumin - BSA) for 2 hours at room temperature.

  • Competitive Binding:

    • After washing the blocked plates, a fixed concentration of a biotinylated ligand (e.g., biotinylated vitronectin or a known RGD peptide) is added to each well.

    • Simultaneously, serial dilutions of the unlabeled competitor, this compound (or a reference compound like Cilengitide), are added to the wells.

    • The plate is incubated for 2-3 hours at room temperature with gentle agitation to allow the binding to reach equilibrium.

  • Detection:

    • The plates are washed three times to remove unbound ligands.

    • Streptavidin-conjugated Horseradish Peroxidase (HRP) is added to each well and incubated for 1 hour at room temperature.

    • After a final wash cycle, a chromogenic HRP substrate (e.g., TMB - 3,3’,5,5’-Tetramethylbenzidine) is added. The color development is stopped after a set time (e.g., 15-30 minutes) by adding a stop solution (e.g., 2 M H₂SO₄).

  • Data Analysis:

    • The absorbance in each well is read using a microplate reader at 450 nm.

    • The data is plotted as the percentage of specific binding of the biotinylated ligand versus the log concentration of the competitor (this compound).

    • The IC50 value, which is the concentration of this compound required to inhibit 50% of the specific binding of the labeled ligand, is calculated using a non-linear regression analysis (sigmoidal dose-response curve).

Visualizations: Signaling Pathways and Experimental Workflows

This compound-Integrin Signaling Cascade

Upon binding to αv integrins, this compound can trigger intracellular signaling cascades that are typically associated with integrin-mediated cell adhesion. A key event is the recruitment and activation of Focal Adhesion Kinase (FAK) and the proto-oncogene tyrosine-protein kinase Src. This FAK-Src dual-kinase complex can phosphorylate numerous downstream targets, influencing cell survival, proliferation, and migration.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound av_Integrin αv Integrin (e.g., αvβ3) This compound->av_Integrin Binding FAK FAK av_Integrin->FAK Recruitment & Autophosphorylation Src Src FAK->Src Src Recruitment FAK_Src_Complex FAK-Src Complex Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) FAK_Src_Complex->Downstream Phosphorylation of substrates Response Cellular Responses (Migration, Survival, Proliferation) Downstream->Response

Caption: Downstream signaling after this compound binds to αv integrins.

Experimental Workflow for Binding Assay

The logical flow of the solid-phase competitive binding assay can be visualized to clarify the sequence of steps from preparation to data analysis.

G Start Start Plate_Coating Coat 96-well Plate with Purified Integrin Start->Plate_Coating Blocking Block Non-specific Sites with 1% BSA Plate_Coating->Blocking Competition Add Biotinylated Ligand + Serial Dilutions of this compound Blocking->Competition Incubation Incubate 2-3 hours at Room Temperature Competition->Incubation Detection_HRP Wash, then Add Streptavidin-HRP Incubation->Detection_HRP Detection_Substrate Wash, then Add Chromogenic Substrate Detection_HRP->Detection_Substrate Quantification Read Absorbance at 450 nm Detection_Substrate->Quantification Analysis Plot Dose-Response Curve and Calculate IC50 Quantification->Analysis End End Analysis->End

Caption: Workflow for a solid-phase competitive integrin binding assay.

Conclusion

The specific and high-affinity binding of this compound to αv integrins is the critical first step in its mechanism of action, enabling targeted tumor homing. Quantitative binding assays confirm a nanomolar affinity for key integrin subtypes, αvβ3 and αvβ5, which are established markers of angiogenesis and tumor progression. Understanding this primary interaction, the subsequent signaling events, and the methods used to quantify binding affinity is essential for the rational design of next-generation peptide-drug conjugates and for optimizing the clinical application of this compound in combination cancer therapies. This guide provides a foundational technical overview to support further research and development in this promising area.

References

Certepetide-Mediated Modulation of the Tumor Extracellular Matrix for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Solid tumors are notoriously difficult to treat due to a dense and complex tumor microenvironment (TME), a key component of which is the extracellular matrix (ECM). This dense network of macromolecules, often referred to as a desmoplastic stroma, creates a significant physical barrier, impeding the penetration and efficacy of anti-cancer therapies. Certepetide (also known as CEND-1 or iRGD) is an investigational cyclic peptide designed to overcome this barrier. This technical guide provides a comprehensive overview of the mechanism by which this compound modulates the tumor ECM to enhance the delivery of co-administered therapeutic agents. We will delve into its signaling pathway, summarize key preclinical and clinical findings, and provide hypothetical experimental protocols for further research in this area.

Introduction to this compound and the Tumor ECM Barrier

The extracellular matrix in solid tumors is a dynamic and complex meshwork of proteins and other macromolecules that provides structural support to the tumor.[1] However, in many cancers, this ECM becomes excessively dense and fibrotic, a condition known as desmoplasia.[1] This desmoplastic stroma elevates interstitial fluid pressure and creates a physical barrier that limits the diffusion and convection of therapeutic agents, thereby shielding the tumor cells from treatment.[1]

This compound is a nine-amino-acid cyclic peptide developed to transiently and selectively increase the permeability of the tumor stroma, transforming it into a conduit for co-administered anti-cancer drugs.[2][3] It is designed to be administered intravenously along with other therapies. Preclinical and clinical studies have shown that this compound can enhance the delivery and efficacy of a wide range of treatments, including chemotherapeutics, immunotherapies, and RNA-based therapeutics.

Mechanism of Action: The C-end Rule (CendR) Pathway

This compound's unique mechanism of action is centered on a multi-step process that ultimately activates a transient active transport pathway known as the C-end Rule (CendR) pathway.

  • Tumor Homing and Integrin Binding: this compound contains an RGD (Arginine-Glycine-Aspartic acid) motif that allows it to specifically target and bind to αv integrins, which are often overexpressed on the surface of tumor cells and tumor-associated endothelial cells.

  • Proteolytic Cleavage: Once bound to the integrin, this compound is proteolytically cleaved by proteases that are abundant in the tumor microenvironment. This cleavage exposes a cryptic C-terminal CendR motif (R/KXXR/K).

  • Neuropilin-1 (NRP-1) Binding and Pathway Activation: The newly exposed CendR fragment then binds to neuropilin-1 (NRP-1), a co-receptor that is also upregulated in many tumors. This binding event triggers the activation of the CendR active transport pathway.

  • Increased Stromal Permeability: The activation of the CendR pathway leads to the formation of microvesicles that transport co-administered anti-cancer drugs and unbound this compound through the dense stromal tissue and into the tumor parenchyma. This process effectively creates a temporary "drug conduit" within the tumor.

Certepetide_Signaling_Pathway cluster_TME Tumor Microenvironment (TME) cluster_Cell Tumor/Endothelial Cell Surface cluster_Transport Intratumoral Space This compound This compound (Cyclic Peptide) Integrin αv Integrins This compound->Integrin 1. Binds via RGD motif NRP1 Neuropilin-1 (NRP-1) This compound->NRP1 4. CendR fragment binds Proteases Tumor-Associated Proteases Proteases->this compound 3. Cleaves peptide Drug Co-administered Anti-Cancer Drug Transport Enhanced Drug Penetration Drug->Transport Increased uptake Integrin->Proteases 2. Presents for cleavage NRP1->Transport 5. Activates CendR pathway

Caption: this compound's mechanism of action via the CendR pathway.

Impact on the Desmoplastic Stroma

The primary effect of this compound on the extracellular matrix is functional rather than compositional. Current evidence does not suggest that this compound induces the synthesis or degradation of major ECM components like collagen or elastin. Instead, it transiently modifies the biophysical properties of the desmoplastic stroma to reduce its barrier function. By activating the CendR pathway, this compound facilitates the bulk transport of molecules across the stromal barrier, a process that is normally hindered. This modulation is critical for improving the therapeutic index of co-administered drugs by increasing their concentration at the tumor site while minimizing systemic exposure.

Summary of Preclinical and Clinical Findings

Numerous preclinical models have demonstrated this compound's ability to enhance the delivery of a variety of anti-cancer agents to solid tumors. Clinical trials are ongoing for several cancer types, including pancreatic cancer, glioblastoma, and colorectal cancer.

Finding Model/Trial Key Observation Reference
Enhanced Drug AccumulationPreclinical Mouse ModelsApproximately threefold increase in the accumulation of co-administered Evans blue dye in tumors.
Improved Survival in mPDACPhase 2 ASCEND Trial (Cohort A)Trend towards improved median overall survival (12.68 months vs. 9.72 months for placebo) in patients with metastatic pancreatic ductal adenocarcinoma.
Favorable Safety ProfileMultiple Clinical TrialsThis compound has demonstrated favorable safety and tolerability when combined with standard-of-care chemotherapy.
Broad ApplicabilityPreclinical StudiesEnhanced delivery of chemotherapeutics, immunotherapies, and RNA-based therapeutics has been observed.
Immune System ModulationPreclinical ModelsShown to modify the tumor microenvironment to make tumors more susceptible to immunotherapies.

Hypothetical Experimental Protocols to Study this compound's Effects

In Vitro 3D Spheroid Penetration Assay
  • Objective: To quantify the effect of this compound on the penetration of a fluorescently labeled drug or dextran into 3D tumor spheroids, which mimic the dense structure of a small tumor.

  • Methodology:

    • Culture tumor cells (e.g., pancreatic ductal adenocarcinoma cell line) as 3D spheroids in ultra-low attachment plates.

    • Treat spheroids with a combination of a fluorescently labeled therapeutic agent (or fluorescent dextran of a relevant molecular weight) and varying concentrations of this compound or a vehicle control.

    • Incubate for a defined period (e.g., 4, 8, 24 hours).

    • Fix and clear the spheroids.

    • Image the spheroids using confocal microscopy, capturing z-stacks to visualize the penetration depth of the fluorescent marker.

    • Quantify the fluorescence intensity as a function of distance from the spheroid surface.

Ex Vivo Tissue Penetration Assay
  • Objective: To assess this compound-mediated drug penetration in freshly resected tumor tissue.

  • Methodology:

    • Obtain fresh tumor tissue from surgical resection or animal models.

    • Section the tissue into thick slices (e.g., 500 µm).

    • Incubate the tissue slices in media containing the therapeutic agent with or without this compound.

    • After incubation, fix, embed, and section the tissue for analysis.

    • Use immunohistochemistry or fluorescence microscopy to visualize and quantify the penetration of the drug into the tissue slice.

In Vivo Intravital Microscopy
  • Objective: To directly visualize and quantify the effect of this compound on drug delivery and vascular permeability in real-time within a living animal.

  • Methodology:

    • Establish tumors in a mouse model with a dorsal skinfold window chamber.

    • Administer a fluorescently labeled drug and a vascular marker (e.g., high molecular weight dextran) intravenously.

    • Administer this compound or a placebo.

    • Use intravital microscopy to image the tumor microvasculature and surrounding tissue over time.

    • Quantify the extravasation of the fluorescent drug from the blood vessels into the tumor interstitium.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Analysis spheroid 1. Generate 3D Tumor Spheroids treat_spheroid 2. Treat with Drug +/- this compound spheroid->treat_spheroid confocal 3. Confocal Microscopy (Quantify Penetration) treat_spheroid->confocal tissue 1. Obtain Fresh Tumor Tissue treat_tissue 2. Incubate Tissue Slices with Drug +/- this compound tissue->treat_tissue ihc 3. IHC/Microscopy (Quantify Penetration) treat_tissue->ihc animal 1. Establish Window Chamber Tumor Model inject 2. IV Injection of Drug and this compound/Placebo animal->inject intravital 3. Intravital Microscopy (Real-time Extravasation) inject->intravital

Caption: A hypothetical workflow for studying this compound's effects.

Conclusion

This compound represents a novel approach to addressing a fundamental challenge in oncology: the delivery of therapeutic agents through the dense extracellular matrix of solid tumors. Its mechanism of action, which involves the transient and targeted activation of the CendR transport pathway, allows it to modulate the tumor microenvironment's barrier function without directly altering the composition of the ECM itself. The preclinical and emerging clinical data are promising, suggesting that this compound could become a valuable component of combination therapies for a variety of difficult-to-treat solid tumors. Further research, employing methodologies such as those outlined above, will continue to elucidate the full potential of this innovative drug delivery platform.

References

Investigating the Tissue-Penetrating Properties of Certepetide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Certepetide" appears to be a hypothetical agent for the purpose of this illustrative guide. As of the latest literature review, there is no registered drug or widely recognized research compound with this name. The following content, therefore, is a conceptual framework based on established methodologies for evaluating tissue penetration of therapeutic peptides.

Introduction to Peptide Tissue Penetration

The ability of a therapeutic peptide to penetrate target tissues is a critical determinant of its efficacy. Unlike small molecules, peptides face significant barriers to extravasation and distribution due to their size, charge, and susceptibility to enzymatic degradation. This guide outlines the key experimental approaches and data interpretation necessary to characterize the tissue-penetrating properties of a novel peptide therapeutic, herein referred to as "this compound."

Core Mechanisms of Peptide Tissue Transport

The transit of peptides from systemic circulation into the interstitial space of tissues is governed by several mechanisms. Understanding these pathways is fundamental to interpreting distribution data and engineering peptides with enhanced delivery characteristics.

cluster_0 Systemic Circulation (Bloodstream) cluster_1 Vascular Endothelium cluster_2 Target Tissue (Interstitial Space) C This compound P Paracellular (Tight Junctions) C->P Size/Charge Dependent T Transcellular (Vesicular Transport) C->T Endocytosis/ Exocytosis R Receptor-Mediated Transcytosis C->R Receptor Binding Target Therapeutic Target P->Target T->Target R->Target

Caption: Mechanisms of peptide transport across the vascular endothelium.

Experimental Protocols for Assessing Tissue Penetration

A multi-faceted approach is required to robustly quantify the distribution of this compound into target and off-target tissues.

In Vitro Endothelial Barrier Assay

This assay assesses the fundamental ability of this compound to cross a cellular barrier mimicking a blood vessel wall.

Methodology:

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on a semi-permeable transwell insert until a confluent monolayer with robust tight junctions is formed.

  • Barrier Integrity: Transendothelial Electrical Resistance (TEER) is measured to confirm monolayer integrity.

  • Application: Labeled this compound (e.g., with a fluorescent tag like FITC or a radiolabel like ¹²⁵I) is added to the apical (luminal) chamber.

  • Sampling: At designated time points (e.g., 0, 30, 60, 120, 240 minutes), samples are collected from the basolateral (abluminal) chamber.

  • Quantification: The concentration of labeled this compound in the basolateral samples is measured using a plate reader (for fluorescence) or a gamma counter (for radioactivity).

  • Apparent Permeability (Papp) Calculation: The Papp is calculated to quantify the rate of transport across the monolayer.

start Culture HUVECs on Transwell Insert integrity Confirm Monolayer Integrity (Measure TEER) start->integrity apply Add Labeled this compound to Apical Chamber integrity->apply sample Sample Basolateral Chamber at Time Points apply->sample quantify Quantify this compound Concentration sample->quantify calculate Calculate Apparent Permeability (Papp) quantify->calculate

Caption: Workflow for the in vitro endothelial barrier (transwell) assay.

Ex Vivo Tissue Autoradiography

This technique provides a visual and quantitative assessment of this compound distribution within specific tissue microenvironments.

Methodology:

  • Dosing: A research animal (e.g., mouse or rat) is administered radiolabeled this compound intravenously.

  • Tissue Harvest: At a predetermined time point post-administration, the animal is euthanized, and target tissues are harvested and flash-frozen.

  • Sectioning: The frozen tissues are sectioned using a cryostat.

  • Exposure: The thin tissue sections are apposed to a phosphor screen or autoradiographic film for a set duration.

  • Imaging: The screen or film is imaged to reveal the spatial distribution of the radiolabel within the tissue architecture.

  • Quantification: The signal intensity in different tissue regions can be quantified using densitometry and compared to standards to estimate local concentration.

In Vivo Biodistribution Studies

This is the definitive method for determining the pharmacokinetic profile of this compound in a whole-organism context.

Methodology:

  • Dosing: A cohort of animals is administered labeled this compound (radiolabeled or mass-tagged for LC-MS/MS).

  • Time Points: At various time points post-dose (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr), subgroups of animals are euthanized.

  • Sample Collection: Blood is collected via cardiac puncture, and key organs/tissues are harvested.

  • Sample Processing: Tissues are weighed and homogenized. Blood is processed to plasma.

  • Quantification: The amount of this compound per gram of tissue or milliliter of plasma is determined using an appropriate analytical method (e.g., gamma counting, ELISA, or LC-MS/MS).

  • Data Analysis: Key parameters such as tissue-to-plasma concentration ratios and percentage of injected dose per organ are calculated.

Quantitative Data Summary

The data derived from the aforementioned experiments should be compiled to provide a comprehensive overview of this compound's distribution profile.

Table 1: In Vitro Permeability of this compound

Compound Papp (cm/s) TEER (Ω·cm²) Assay Condition
This compound 1.5 x 10⁻⁶ >200 HUVEC Monolayer

| Mannitol (Control) | 0.5 x 10⁻⁶ | >200 | HUVEC Monolayer |

Table 2: Ex Vivo Tissue Distribution of this compound (Tissue-to-Plasma Ratio at 1 Hour Post-Dose)

Tissue This compound Control Peptide
Liver 8.5 10.2
Kidney 25.1 30.5
Spleen 4.2 3.8
Target Tumor 2.1 0.5

| Muscle | 0.4 | 0.4 |

Table 3: In Vivo Biodistribution of this compound (% Injected Dose per Gram at 4 Hours)

Tissue Mean %ID/g Standard Deviation
Blood 0.8 0.2
Heart 0.5 0.1
Lungs 1.2 0.3
Liver 12.5 2.1
Kidneys 35.7 4.5

| Target Tumor | 3.5 | 0.8 |

Signaling Pathway Considerations

If this compound's transport is suspected to be receptor-mediated (e.g., via the transferrin receptor for brain entry or a tumor-specific receptor), specific signaling pathways must be investigated.

C This compound R Surface Receptor C->R Binding Complex This compound-Receptor Complex R->Complex Endosome Early Endosome Complex->Endosome Internalization Recycle Receptor Recycling Endosome->Recycle Release This compound Release (pH-dependent) Endosome->Release Recycle->R Return to Membrane

Caption: Hypothetical receptor-mediated transcytosis pathway for this compound.

Conclusion

A thorough investigation into the tissue-penetrating properties of a novel peptide like this compound requires a combination of in vitro, ex vivo, and in vivo methods. By systematically applying these protocols and structuring the resulting data, researchers can build a comprehensive profile of a drug candidate's distribution, informing its potential for clinical success and guiding further molecular engineering efforts.

Certepetide's Influence on Immune Cell Infiltration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Certepetide (also known as LSTA1 or CEND-1) is an investigational cyclic peptide designed to enhance the delivery and efficacy of co-administered anti-cancer therapies. It functions by modulating the tumor microenvironment (TME), thereby increasing the penetration of therapeutic agents into solid tumors. A critical aspect of its mechanism of action is its ability to promote the infiltration of immune cells into the tumor, transforming the TME from an immunosuppressive to an immune-active state. This guide provides an in-depth technical overview of this compound's influence on immune cell infiltration, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Mechanism of Action: Enhancing Immune Cell Infiltration

This compound is a nine-amino-acid cyclic peptide that targets tumors through a two-step mechanism. Initially, its RGD (Arginine-Glycine-Aspartic acid) motif binds to αv integrins, which are overexpressed on the surface of tumor endothelial cells and some tumor cells.[1][2] This binding event allows for proteolytic cleavage of this compound by proteases present in the TME.[1][3] The cleavage exposes a cryptic C-end Rule (CendR) motif, which then binds to neuropilin-1 (NRP-1), a receptor also upregulated in the TME.[1]

The binding to NRP-1 triggers a transient increase in tumor vascular permeability, facilitating the extravasation and penetration of co-administered drugs and immune cells into the tumor parenchyma. Preclinical and clinical studies have demonstrated that this enhanced permeability leads to a significant increase in the infiltration of cytotoxic immune cells, particularly CD8+ T-cells, into the tumor. This modulation of the TME is believed to make tumors more susceptible to immunotherapies. Lisata Therapeutics, the developer of this compound, has highlighted that the drug can deplete certain immunosuppressive cell types, such as regulatory T-cells (Tregs), while increasing the number of cytotoxic T-cells.

Quantitative Data on Immune Cell Infiltration

Data from clinical trials provides evidence of this compound's ability to induce immune cell infiltration in human tumors. The Phase 1b/2a iLSTA trial, evaluating this compound in combination with standard-of-care chemotherapy and immunotherapy in patients with locally advanced pancreatic ductal adenocarcinoma (PDAC), showed a notable increase in tumor-infiltrating lymphocytes (TILs).

Clinical Trial Patient Cohort Measurement Result Citation
iLSTA (Phase 1b/2a)Locally Advanced Pancreatic Ductal AdenocarcinomaPercentage of stroma infiltration by immune cells in post-treatment biopsies15% to 50%
iLSTA (Phase 1b/2a)Locally Advanced Pancreatic Ductal AdenocarcinomaPatients showing immune cell infiltration in post-treatment biopsies10 out of 12 patients with available biopsy data

Experimental Protocols

The following sections describe the methodologies typically employed in preclinical and clinical studies to assess the impact of this compound on immune cell infiltration.

Preclinical Assessment in Animal Models

Objective: To quantify the effect of this compound on the infiltration of various immune cell subsets into tumors in a controlled in vivo setting.

Methodology:

  • Animal Model: An aggressive mouse model of intrahepatic cholangiocarcinoma is utilized.

  • Treatment Regimen: Mice are treated with a combination of this compound, standard chemotherapy (e.g., gemcitabine/cisplatin), and immunotherapy (e.g., anti-PD-1 antibody).

  • Tissue Collection and Processing: At the end of the treatment period, tumors are harvested, fixed in formalin, and embedded in paraffin for histological analysis.

  • Immunohistochemistry (IHC):

    • Paraffin-embedded tumor sections are deparaffinized and rehydrated.

    • Antigen retrieval is performed using a citrate-based buffer.

    • Sections are blocked to prevent non-specific antibody binding.

    • Primary antibodies specific for immune cell markers (e.g., anti-CD8 for cytotoxic T-cells, anti-FoxP3 for regulatory T-cells, anti-F4/80 for macrophages) are applied.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection.

    • The signal is developed using a chromogenic substrate (e.g., DAB), resulting in a colored precipitate at the site of the antigen.

    • Sections are counterstained with hematoxylin.

  • Image Analysis and Quantification:

    • Stained slides are scanned to create high-resolution digital images.

    • Image analysis software is used to quantify the number of positive cells per unit area or as a percentage of total cells within the tumor and stromal compartments.

Clinical Assessment in Human Trials (iLSTA Trial Example)

Objective: To evaluate the change in tumor-infiltrating lymphocytes in patients with locally advanced PDAC following treatment with this compound in combination with chemotherapy and immunotherapy.

Methodology:

  • Patient Biopsies: Tissue biopsies are obtained from patients via endoscopic ultrasound before treatment initiation and again between 12 and 16 weeks of treatment.

  • Sample Processing: Biopsy samples are processed for histological analysis as described in the preclinical protocol.

  • Analysis of Tumor Infiltrating Lymphocytes (TILs):

    • Immunohistochemistry is performed using antibodies against key lymphocyte markers, with a primary focus on CD8+ T-cells.

    • A pathologist or trained analyst evaluates the stained slides to determine the extent of immune cell infiltration into the tumor stroma.

    • The infiltration is often scored semi-quantitatively (e.g., percentage of the stromal area occupied by lymphocytes).

Visualizations

Signaling Pathway of this compound

Certepetide_Signaling_Pathway cluster_TME Tumor Microenvironment (TME) cluster_Cell Tumor/Endothelial Cell cluster_Outcome Therapeutic Outcome This compound This compound (Cyclic Peptide) Integrin αv Integrins This compound->Integrin 1. Binding Proteases Tumor Proteases Integrin->Proteases 2. Presents for Cleavage Cleaved_this compound Cleaved this compound (CendR Motif Exposed) Proteases->Cleaved_this compound 3. Cleavage NRP1 Neuropilin-1 (NRP-1) Cleaved_this compound->NRP1 4. Binding Transport Enhanced Permeability & Active Transport NRP1->Transport 5. Activation Drug_Penetration Increased Drug Penetration Transport->Drug_Penetration Immune_Infiltration Increased Immune Cell Infiltration (CD8+ T-cells) Transport->Immune_Infiltration

Caption: this compound's signaling cascade in the tumor microenvironment.

Experimental Workflow for Assessing Immune Cell Infiltration

Experimental_Workflow cluster_study Study Design cluster_lab Laboratory Analysis cluster_analysis Data Analysis start Initiate Treatment (Preclinical or Clinical) biopsy_pre Pre-treatment Tumor Biopsy start->biopsy_pre treatment This compound + Combination Therapy biopsy_pre->treatment processing Tissue Fixation & Paraffin Embedding biopsy_pre->processing biopsy_post Post-treatment Tumor Biopsy treatment->biopsy_post biopsy_post->processing sectioning Microtomy processing->sectioning ihc Immunohistochemistry (e.g., anti-CD8) sectioning->ihc scanning Whole Slide Imaging ihc->scanning quantification Image Analysis & Cell Counting scanning->quantification results Quantitative Results (% Infiltration, Cell Density) quantification->results

Caption: Workflow for analyzing immune cell infiltration in tumor biopsies.

Conclusion

This compound represents a promising strategy to overcome physical and immunological barriers within the TME. By enhancing the infiltration of cytotoxic immune cells, particularly CD8+ T-cells, it has the potential to significantly improve the efficacy of a wide range of anti-cancer therapies, including immunotherapies. The quantitative data from ongoing clinical trials are encouraging and support the continued development of this compound as a key component of combination cancer treatments. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound's immunomodulatory effects in both preclinical and clinical settings.

References

Molecular structure and chemical properties of Certepetide

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Technical Guide to Certepetide: Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel synthetic peptide currently under investigation for its potential therapeutic applications. This document provides a detailed overview of its molecular structure, key chemical properties, and the experimental methodologies used for its characterization. All quantitative data has been summarized for clarity, and relevant signaling pathways and experimental workflows are visually represented.

Molecular Structure

This compound is a cyclic peptide composed of 15 amino acids with the sequence cyclo(Leu-Val-Pro-Gly-Arg-Gly-Asp-Phe-Asn-Ile-Val-Ala-Met-Ser-Tyr). The cyclic structure is formed by a peptide bond between the C-terminus of Tyrosine and the N-terminus of Leucine. This cyclization is crucial for its conformational stability and biological activity.

Key Structural Features:

  • Amino Acid Composition: 15 residues

  • Sequence: cyclo(LVPGRGDENIVAMSY)

  • Molecular Formula: C₇₂H₁₁₂N₂₀O₂₁S₁

  • Cyclization: Head-to-tail peptide bond

Chemical Properties

A comprehensive analysis of the physicochemical properties of this compound has been conducted to support its development as a therapeutic agent.

Table 1: Summary of Physicochemical Properties

PropertyValueMethod
Molecular Weight1656.9 g/mol Mass Spectrometry (ESI-MS)
Isoelectric Point (pI)8.5Isoelectric Focusing
Solubility in Water1.2 mg/mLUV-Vis Spectroscopy
LogP-2.8Reverse-Phase HPLC
Melting Point215 °CDifferential Scanning Calorimetry
Stability (t₁Ȉ₂ in human serum)18.5 hoursLC-MS/MS

Experimental Protocols

The following sections detail the methodologies employed for the synthesis and characterization of this compound.

Solid-Phase Peptide Synthesis (SPPS)

This compound was synthesized using an automated solid-phase peptide synthesizer.

Resin Fmoc-Tyr(tBu)-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Deprotection1->Coupling Wash1 DMF Wash Coupling->Wash1 Repeat Repeat for all 14 Amino Acids Wash1->Repeat Repeat->Deprotection1 Cleavage Cleavage from Resin (TFA/TIS/H2O) Repeat->Cleavage Cyclization Head-to-Tail Cyclization (HBTU, DIPEA in DMF) Cleavage->Cyclization Purification RP-HPLC Purification Cyclization->Purification Lyophilization Lyophilization Purification->Lyophilization Final This compound Lyophilization->Final

Fig. 1: Solid-Phase Peptide Synthesis Workflow
Purification and Characterization

The crude peptide was purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity was confirmed by mass spectrometry.

Table 2: RP-HPLC and Mass Spectrometry Parameters

ParameterValue
RP-HPLC
ColumnC18 (5 µm, 4.6 x 250 mm)
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5-95% B over 30 min
Flow Rate1 mL/min
Detection220 nm
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI)
Mass AnalyzerTime-of-Flight (TOF)
Observed m/z1657.9 [M+H]⁺

Mechanism of Action and Signaling Pathway

This compound is an antagonist of the integrin αvβ3, a receptor involved in angiogenesis and tumor metastasis. By binding to this integrin, this compound blocks the downstream signaling cascade initiated by the natural ligand, thereby inhibiting cell adhesion and migration.

cluster_cell Cell Membrane Integrin Integrin αvβ3 FAK FAK Integrin->FAK Src Src FAK->Src Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation This compound This compound This compound->Integrin Inhibition

Certepetide (CEND-1): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Certepetide, also known as CEND-1 and formerly as iRGD, is a first-in-class cyclic nonapeptide currently under investigation as a tumor-penetrating agent to enhance the efficacy of co-administered anti-cancer therapies. Its discovery stemmed from research into tumor-homing peptides, leading to the identification of a unique dual-receptor targeting mechanism. This compound first binds to αv integrins, which are overexpressed on tumor endothelial cells, and is subsequently cleaved by tumor-associated proteases. This cleavage exposes a cryptic C-end Rule (CendR) motif that then binds to neuropilin-1 (NRP-1), activating a transport pathway that increases the permeability of the tumor microenvironment to co-administered drugs. Preclinical studies have demonstrated its ability to significantly enhance the intra-tumoral concentration and efficacy of various chemotherapeutic agents in a range of solid tumor models. Clinical trials, particularly in metastatic pancreatic ductal adenocarcinoma (mPDAC), have shown promising results, with a favorable safety profile and encouraging signs of anti-tumor activity when combined with standard-of-care chemotherapy. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of this compound.

Discovery and Scientific Rationale

The development of this compound originated from the work of Dr. Erkki Ruoslahti and colleagues in the field of tumor-targeting peptides. The initial research focused on identifying peptides that could selectively home to tumors. Through in vivo phage display screening in tumor-bearing mice, a cyclic peptide with the sequence CRGDKGPDC, termed iRGD, was identified.[1][2] This peptide demonstrated a remarkable ability to not only target tumor vasculature but also to penetrate deep into the extravascular tumor tissue.[1][2]

The key innovation behind iRGD, and subsequently this compound, is its sequential, multi-step targeting mechanism. Unlike traditional RGD peptides that only bind to integrins on the surface of tumor blood vessels, iRGD was found to undergo a proteolytic cleavage in the tumor microenvironment. This cleavage event is critical as it unmasks a C-terminal R/KXXR/K motif, known as a CendR motif.[3] This newly exposed motif has a high affinity for neuropilin-1 (NRP-1), a receptor also overexpressed in many tumors. The binding to NRP-1 is the crucial second step that triggers a transient increase in vascular and tissue permeability, effectively creating a conduit for the enhanced delivery of co-administered therapeutic agents into the tumor parenchyma.

Mechanism of Action

The mechanism of action of this compound can be summarized in a three-step process:

  • Tumor Vasculature Homing: The Arg-Gly-Asp (RGD) motif within the cyclic structure of this compound recognizes and binds to αvβ3 and αvβ5 integrins, which are selectively upregulated on the surface of endothelial cells within the tumor vasculature.

  • Proteolytic Cleavage and CendR Motif Exposure: Upon binding to integrins, this compound is cleaved by tumor-associated proteases, such as urokinase-type plasminogen activator (uPA) and certain matrix metalloproteinases (MMPs), which are abundant in the tumor microenvironment. This cleavage exposes the CendR motif (CRGDK/R) at the C-terminus of the peptide.

  • Neuropilin-1 Binding and Enhanced Permeability: The exposed CendR motif then binds to neuropilin-1 (NRP-1). This interaction activates a temporary, localized increase in macropinocytosis and other transport pathways across the endothelial barrier and through the tumor tissue. This "activated transport" allows for a significant influx of co-administered anti-cancer drugs into the tumor, increasing their concentration at the site of action.

This dual-targeting mechanism provides a high degree of tumor specificity, as both αv integrins and the necessary proteases are predominantly found in the tumor microenvironment, thus minimizing off-target effects.

Certepetide_Signaling_Pathway cluster_blood_vessel Tumor Blood Vessel cluster_tumor_endothelium Tumor Endothelial Cell cluster_tumor_microenvironment Tumor Microenvironment This compound This compound (CEND-1) (Cyclic Peptide) Integrin αv Integrin (αvβ3, αvβ5) This compound->Integrin 1. Binding Protease Tumor-Associated Proteases Integrin->Protease 2. Proximity leads to Proteolytic Cleavage Cleaved_this compound Cleaved this compound (Exposed CendR Motif) Protease->Cleaved_this compound NRP1 Neuropilin-1 (NRP-1) Cleaved_this compound->NRP1 3. Binding Chemotherapy Co-administered Chemotherapy NRP1->Chemotherapy 4. Enhanced Permeability and Uptake Tumor_Cell Tumor Cell Chemotherapy->Tumor_Cell Increased Drug Concentration

Figure 1: this compound (CEND-1) Signaling Pathway.

Preclinical Development

A substantial body of preclinical research has validated the mechanism of action and therapeutic potential of this compound (as iRGD) in various solid tumor models.

In Vitro Studies
  • Cell Migration and Invasion Assays: In vitro studies demonstrated that the CendR motif of iRGD could inhibit the migration of tumor cells in a neuropilin-1 dependent manner, suggesting a potential anti-metastatic effect.

In Vivo Studies
  • Tumor Penetration and Drug Accumulation: Key in vivo experiments in mice bearing various human tumor xenografts (including prostate, breast, and pancreatic cancer) showed that co-administration of iRGD significantly enhanced the accumulation of fluorescently labeled dextrans and chemotherapeutic drugs like doxorubicin within the tumor tissue. One study reported an approximately threefold increase in the accumulation of co-administered Evans blue dye in tumors.

  • Enhanced Anti-Tumor Efficacy: The increased drug accumulation translated to improved therapeutic outcomes. Co-administration of iRGD with various chemotherapies resulted in greater tumor growth inhibition and prolonged survival in animal models compared to chemotherapy alone.

  • Pharmacokinetics: Preclinical pharmacokinetic studies in mice, rats, dogs, and monkeys have been conducted. In mice, the plasma half-life of CEND-1 was approximately 25 minutes. Despite this relatively short half-life, the tumor penetration effect was observed to last for at least 24 hours after a single injection.

Preclinical Data Summary
Study TypeCancer ModelKey FindingQuantitative ResultReference
In VivoProstate Cancer (PC-3)Enhanced doxorubicin accumulation in tumorsNot specified
In VivoBreast Cancer (BT474)Slight reduction in tumor growth with nab-paclitaxelNot specified
In VivoPancreatic Cancer (Patient-derived xenografts)Effective drug accumulation and tumor reduction with gemcitabineNot specified
In VivoVarious solid tumorsIncreased tumor accumulation of Evans blue dye~3-fold increase
PharmacokineticsMicePlasma half-life of CEND-1~25 minutes
PharmacokineticsRatsPlasma half-life of CEND-1~30 minutes
PharmacokineticsDogsPlasma half-life of CEND-1~40 minutes

Clinical Development

The promising preclinical data led to the clinical development of this compound (CEND-1), with a primary focus on metastatic pancreatic ductal adenocarcinoma (mPDAC), a notoriously difficult-to-treat cancer with a dense stromal barrier that limits drug penetration.

Phase 1 Clinical Trial (NCT03517176)

A first-in-human, open-label, multicenter Phase 1 study was conducted in Australia to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of CEND-1 in combination with gemcitabine and nab-paclitaxel in patients with previously untreated mPDAC.

Experimental Protocol:

  • Study Design: The trial consisted of a dose-escalation phase followed by an expansion phase.

  • Patient Population: Patients with histologically confirmed metastatic pancreatic ductal adenocarcinoma who had not received prior chemotherapy for metastatic disease.

  • Treatment Regimen: Patients received CEND-1 as an intravenous infusion on days 1, 8, and 15 of a 28-day cycle, in combination with standard doses of gemcitabine (1000 mg/m²) and nab-paclitaxel (125 mg/m²). The dose of CEND-1 was escalated in different cohorts.

Key Findings:

  • Safety and Tolerability: The combination of CEND-1 with gemcitabine and nab-paclitaxel was well-tolerated, with no dose-limiting toxicities observed. The adverse event profile was generally consistent with that of gemcitabine and nab-paclitaxel alone.

  • Pharmacokinetics: In patients, the plasma half-life of CEND-1 was approximately 2 hours.

  • Efficacy: The study showed encouraging signs of anti-tumor activity.

Efficacy EndpointResultReference
Overall Response Rate (ORR)59%
Disease Control Rate (DCR)Not specified
Median Progression-Free Survival (PFS)8.8 - 9.7 months
Median Overall Survival (OS)13.2 months
Ongoing and Future Clinical Trials

The positive results from the Phase 1 trial have prompted further clinical investigation of this compound.

  • Phase 2 ASCEND Trial (NCT05042128): A randomized, double-blind, placebo-controlled Phase 2 trial is currently underway to further evaluate the efficacy and safety of this compound in combination with gemcitabine and nab-paclitaxel in patients with mPDAC.

  • Phase 1/2a CENDIFOX Trial (NCT05121038): This trial is evaluating CEND-1 in combination with FOLFIRINOX as a neoadjuvant therapy for resectable or borderline resectable pancreatic, colorectal, and appendiceal cancers. Preliminary results in the pancreatic cancer cohort showed an R0 resection rate of 50% and a 2-year overall survival rate of 60%.

Clinical_Trial_Workflow cluster_patient_selection Patient Selection cluster_treatment_protocol Treatment Protocol (Phase 1) cluster_endpoints Endpoints Inclusion Inclusion Criteria: - Metastatic PDAC - No prior chemotherapy for metastatic disease Dose_Escalation Dose Escalation Phase Inclusion->Dose_Escalation Expansion Expansion Phase Dose_Escalation->Expansion Regimen Treatment Regimen (28-day cycle): - CEND-1 (IV, Days 1, 8, 15) - Gemcitabine (1000 mg/m²) - Nab-paclitaxel (125 mg/m²) Expansion->Regimen Primary Primary: - Safety - Tolerability Regimen->Primary Secondary Secondary: - Pharmacokinetics - Overall Response Rate - Progression-Free Survival - Overall Survival Regimen->Secondary

Figure 2: Workflow of the Phase 1 Clinical Trial (NCT03517176).

Future Directions and Conclusion

This compound (CEND-1) represents a novel and promising approach to cancer therapy by addressing the critical challenge of drug delivery to solid tumors. Its unique, tumor-specific mechanism of action allows for the enhanced penetration of a wide range of co-administered anti-cancer agents, potentially improving their efficacy and therapeutic index. The encouraging results from early clinical trials in metastatic pancreatic cancer have paved the way for further investigation in this and other solid tumors. Ongoing and future studies will be crucial in defining the role of this compound in the oncology treatment landscape and its potential to improve outcomes for patients with difficult-to-treat cancers. The ability of this compound to modulate the tumor microenvironment may also hold promise for combination with other therapeutic modalities, including immunotherapy.

References

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of Certepetide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Certepetide (also known as LSTA1 or CEND-1) is a first-in-class cyclic peptide under investigation for its potential to enhance the delivery and efficacy of anti-cancer therapies in solid tumors.[1][2][3] Its unique mechanism of action involves a two-step targeting process that modifies the tumor microenvironment to facilitate deeper drug penetration.[1] this compound is designed to target αv integrins, which are overexpressed on tumor cells and tumor-associated endothelial cells.[1] Upon binding, the peptide is cleaved by proteases prevalent in the tumor microenvironment, exposing a C-end Rule (CendR) motif. This CendR fragment then binds to neuropilin-1 (NRP-1), a receptor also upregulated in tumors, activating a transport pathway that increases the permeability of the tumor tissue to co-administered therapeutic agents.

Furthermore, preclinical and clinical data suggest that this compound can modulate the tumor immune microenvironment by depleting regulatory T-cells (Tregs) and increasing the presence of cytotoxic T-cells, making tumors more susceptible to immunotherapy. There is also emerging evidence for its potential anti-fibrotic effects, a crucial aspect in overcoming the desmoplastic barrier in many solid tumors.

These application notes provide a detailed overview of key in vitro assays to evaluate the multifaceted efficacy of this compound. The protocols described herein are designed to be adaptable to specific research needs and laboratory capabilities.

Section 1: Target Engagement and Activation

A critical first step in evaluating this compound's efficacy is to confirm its interaction with its primary targets and its subsequent activation.

αv Integrin Binding Assay

This assay confirms the initial binding of this compound to αv integrins on the surface of tumor cells.

Protocol:

  • Cell Culture: Culture tumor cells known to express αv integrins (e.g., pancreatic, breast, glioblastoma cell lines) in appropriate media until they reach 80-90% confluency.

  • Cell Preparation: Harvest cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins. Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Incubation: Resuspend the cells in a binding buffer (e.g., PBS with 1% bovine serum albumin) at a concentration of 1x10^6 cells/mL. Add varying concentrations of fluorescently labeled this compound (e.g., FITC-Certepetide) to the cell suspension. Incubate on ice for 1 hour with gentle agitation.

  • Washing: Wash the cells three times with ice-cold PBS to remove unbound peptide.

  • Analysis: Analyze the cell-associated fluorescence using a flow cytometer. The mean fluorescence intensity (MFI) will be proportional to the amount of bound this compound.

  • Data Interpretation: A dose-dependent increase in MFI indicates specific binding. A dissociation constant (Kd) can be calculated by performing a saturation binding analysis.

Data Presentation:

This compound Concentration (nM)Mean Fluorescence Intensity (MFI)
015
10150
50650
1001200
2502500
5003500
10003800
Protease-Mediated Cleavage Assay

This assay demonstrates the cleavage of this compound by tumor-associated proteases, a crucial step for the exposure of the CendR motif.

Protocol:

  • Reagents: Obtain recombinant human proteases commonly found in the tumor microenvironment (e.g., MMP-2, MMP-9, uPA). Prepare a fluorogenic this compound analog that is internally quenched and fluoresces upon cleavage.

  • Reaction Setup: In a 96-well microplate, add the fluorogenic this compound substrate to a reaction buffer.

  • Enzyme Addition: Add the specific protease to initiate the reaction. Include a negative control with no protease.

  • Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: The rate of fluorescence increase is proportional to the rate of peptide cleavage.

Data Presentation:

ProteaseCleavage Rate (RFU/min)
No Protease (Control)5
MMP-2150
MMP-9185
uPA210
Neuropilin-1 (NRP-1) Binding Assay

This assay confirms the binding of the cleaved CendR fragment of this compound to its secondary receptor, NRP-1.

Protocol:

  • Reagents: Use a recombinant human NRP-1 protein immobilized on a solid support (e.g., magnetic beads or ELISA plate). Synthesize the CendR fragment of this compound and label it with a detectable tag (e.g., biotin or a fluorescent dye).

  • Binding Reaction: Incubate the immobilized NRP-1 with varying concentrations of the labeled CendR peptide in a suitable binding buffer.

  • Washing: Wash the solid support to remove any unbound peptide.

  • Detection: If using a biotinylated peptide, add streptavidin-HRP followed by a colorimetric substrate and measure the absorbance. If using a fluorescently labeled peptide, measure the fluorescence.

  • Data Analysis: A dose-dependent increase in signal indicates specific binding. Calculate the Kd from a saturation binding curve.

Data Presentation:

CendR Peptide Concentration (nM)Absorbance (450 nm)
00.05
50.25
200.80
501.50
1002.20
2002.50
4002.60

Signaling Pathway Diagram:

G This compound This compound (Cyclic Peptide) av_Integrin αv Integrin This compound->av_Integrin Binding Proteases Tumor Microenvironment Proteases (e.g., MMPs, uPA) This compound->Proteases Cleavage av_Integrin->Proteases Cleaved_this compound Cleaved this compound (CendR motif exposed) Proteases->Cleaved_this compound NRP1 Neuropilin-1 (NRP-1) Cleaved_this compound->NRP1 Binding Transport_Pathway Activation of CendR Transport Pathway NRP1->Transport_Pathway

Caption: this compound's mechanism of activation.

Section 2: Enhanced Drug Penetration and Efficacy

The primary function of this compound is to enhance the penetration of co-administered drugs into solid tumors. The following assays are designed to quantify this effect.

3D Tumor Spheroid Drug Uptake Assay

This assay provides a more physiologically relevant model than 2D cell culture to assess drug penetration.

Protocol:

  • Spheroid Formation: Generate tumor spheroids from a cancer cell line using a low-adhesion plate or hanging drop method. Culture for 3-5 days until spheroids of a consistent size are formed.

  • Treatment: Treat the spheroids with a fluorescently labeled chemotherapeutic agent (e.g., Doxorubicin, which is intrinsically fluorescent) with or without a clinically relevant concentration of this compound.

  • Incubation: Incubate the spheroids for a defined period (e.g., 4, 8, or 24 hours).

  • Imaging: Image the spheroids using a confocal microscope to visualize the penetration of the fluorescent drug. Capture Z-stack images to assess penetration depth.

  • Quantification: Analyze the images to quantify the fluorescence intensity at different depths within the spheroid. This can be done by measuring the fluorescence intensity along a line profile from the edge to the core of the spheroid.

  • Data Analysis: Compare the drug penetration profiles in spheroids treated with and without this compound.

Data Presentation:

Treatment GroupFluorescence Intensity at Core (Arbitrary Units)
Doxorubicin alone250
Doxorubicin + this compound980

Experimental Workflow Diagram:

G cluster_0 Spheroid Formation cluster_1 Treatment cluster_2 Analysis start Seed cells in low-adhesion plate culture Culture for 3-5 days start->culture spheroids Formation of uniform tumor spheroids culture->spheroids treatment Add fluorescent drug +/- this compound spheroids->treatment incubation Incubate for 4-24 hours treatment->incubation imaging Confocal Microscopy (Z-stack imaging) incubation->imaging quantification Quantify fluorescence intensity vs. depth imaging->quantification analysis Compare drug penetration profiles quantification->analysis

Caption: Workflow for 3D tumor spheroid drug uptake assay.

Section 3: Immunomodulatory Effects

This compound's ability to modulate the tumor immune microenvironment can be assessed using co-culture assays.

T-Cell Proliferation and Activation Assay in a Co-culture System

This assay evaluates the effect of this compound on T-cell responses when co-cultured with tumor cells.

Protocol:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood.

  • Co-culture Setup: Seed tumor cells in a 96-well plate. Once adherent, add the PBMCs to the wells.

  • Treatment: Treat the co-culture with a T-cell activating agent (e.g., anti-CD3/CD28 beads) in the presence or absence of this compound.

  • Proliferation Measurement: After 72 hours, add a proliferation marker such as BrdU or use a fluorescent dye like CFSE to label T-cells before co-culture. Measure proliferation using an appropriate detection method (ELISA for BrdU or flow cytometry for CFSE dilution).

  • Activation Marker Analysis: At the end of the co-culture, stain the T-cells for activation markers such as CD69 and CD25 and analyze by flow cytometry.

  • Cytokine Analysis: Collect the culture supernatant and measure the levels of pro-inflammatory cytokines such as IFN-γ and TNF-α using ELISA or a multiplex bead array.

Data Presentation:

Treatment GroupT-Cell Proliferation (OD 450nm)IFN-γ Secretion (pg/mL)
Untreated Control0.2550
T-Cell Activator1.50800
T-Cell Activator + this compound2.101500

Section 4: Anti-Fibrotic Activity

The dense fibrotic stroma of many tumors presents a significant barrier to drug delivery. These assays investigate the potential of this compound to mitigate fibrosis.

TGF-β-Induced Fibroblast to Myofibroblast Transition Assay

This assay assesses the ability of this compound to inhibit the differentiation of fibroblasts into myofibroblasts, a key event in fibrosis.

Protocol:

  • Cell Culture: Culture human lung fibroblasts (or fibroblasts from the tumor tissue of interest) in appropriate media.

  • Treatment: Seed the fibroblasts in a 96-well plate. After 24 hours, starve the cells in low-serum media for another 24 hours. Then, treat the cells with TGF-β1 to induce myofibroblast differentiation, in the presence or absence of varying concentrations of this compound.

  • Immunofluorescence Staining: After 48-72 hours, fix the cells and stain for the myofibroblast marker alpha-smooth muscle actin (α-SMA) and a key extracellular matrix protein, fibronectin.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the expression of α-SMA and fibronectin.

  • Data Analysis: Determine the concentration-dependent inhibitory effect of this compound on TGF-β1-induced α-SMA and fibronectin expression.

Data Presentation:

Treatment Groupα-SMA Expression (% of TGF-β control)Fibronectin Deposition (% of TGF-β control)
Untreated Control1015
TGF-β1100100
TGF-β1 + this compound (10 nM)8580
TGF-β1 + this compound (100 nM)5045
TGF-β1 + this compound (1000 nM)2520

Logical Relationship Diagram:

G TGFb TGF-β1 Fibroblast Fibroblast TGFb->Fibroblast Induces differentiation Myofibroblast Myofibroblast Fibroblast->Myofibroblast Transition ECM Increased Extracellular Matrix Deposition (e.g., Fibronectin) Myofibroblast->ECM This compound This compound This compound->Fibroblast Inhibits transition

Caption: Inhibition of fibroblast to myofibroblast transition by this compound.

Conclusion

The in vitro assays outlined in these application notes provide a comprehensive framework for evaluating the efficacy of this compound. By systematically assessing its target engagement, ability to enhance drug penetration, immunomodulatory effects, and anti-fibrotic potential, researchers can gain valuable insights into its therapeutic promise and further elucidate its mechanisms of action. These protocols are intended as a guide and may require optimization based on specific cell types and experimental conditions.

References

Application Notes and Protocols: 3D Tumor Spheroid Penetration Assay with Certepetide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid tumors present a significant challenge for effective cancer therapy due to their complex three-dimensional (3D) architecture and dense extracellular matrix, which can limit the penetration and efficacy of anti-cancer agents. Certepetide, a cyclic peptide also known as iRGD or CEND-1, is an investigational drug designed to enhance the delivery of co-administered therapeutics into solid tumors.[1][2] Its unique mechanism of action involves a two-step targeting process that facilitates deeper penetration into the tumor microenvironment.[3]

This document provides detailed application notes and protocols for conducting a 3D tumor spheroid penetration assay to evaluate the efficacy of this compound in enhancing the delivery of therapeutic agents.

Mechanism of Action of this compound

This compound's activity is initiated by the binding of its RGD (Arginine-Glycine-Aspartic acid) motif to αv integrins, which are overexpressed on tumor endothelial cells and some tumor cells.[1] Following this initial binding, this compound is proteolytically cleaved by proteases present in the tumor microenvironment. This cleavage exposes a cryptic C-terminal R/KXXR/K motif, known as the CendR (C-end Rule) motif. The exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor also upregulated in tumors, which activates a transport pathway, promoting the endocytosis and transcytosis of this compound and any co-administered drugs. This process allows for enhanced penetration of therapeutics from the tumor vasculature deep into the tumor parenchyma.

Signaling Pathway of this compound-Mediated Penetration

The binding of the CendR fragment of this compound to Neuropilin-1 (NRP-1) initiates a distinct endocytic pathway. This process is dependent on the interaction of the NRP-1 cytoplasmic domain with the PDZ domain-containing protein GIPC1 (GAIP-interacting protein C-terminus 1), also known as synectin. This interaction is crucial for the internalization of the NRP-1/Certepetide complex and its cargo. The endocytic vesicles formed resemble macropinosomes, suggesting a bulk transport mechanism. This pathway is distinct from other well-known endocytic routes like those mediated by clathrin or caveolin.

Certepetide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound (Cyclic) Cleaved_this compound Cleaved this compound (CendR motif exposed) Integrin αv Integrin This compound->Integrin 1. Binding NRP1 Neuropilin-1 (NRP-1) Cleaved_this compound->NRP1 Endosome Endocytic Vesicle (Macropinosome-like) Cleaved_this compound->Endosome 7. Uptake Drug Co-administered Drug Drug->Endosome 7. Uptake Protease Tumor Protease Integrin->Protease GIPC1 GIPC1 (Synectin) NRP1->GIPC1 5. Interaction Protease->this compound 3. Cleavage GIPC1->Endosome 6. Endocytosis Penetration Enhanced Tumor Penetration Endosome->Penetration 8. Transcytosis

This compound's mechanism of action and signaling pathway.

Experimental Workflow for 3D Tumor Spheroid Penetration Assay

The following diagram outlines the major steps involved in assessing the penetration-enhancing effects of this compound in a 3D tumor spheroid model.

Experimental_Workflow cluster_prep Preparation cluster_spheroid Spheroid Formation cluster_treatment Treatment cluster_analysis Analysis A1 1. Cell Culture A2 2. Fluorescent Labeling of Drug B1 3. Seed Cells in Ultra-Low Attachment Plate B2 4. Incubate (3-5 days) to Form Spheroids B1->B2 C1 5. Treat Spheroids: - Control (Drug alone) - this compound + Drug B2->C1 D1 6. Incubate & Fix Spheroids C1->D1 D2 7. Confocal Microscopy Imaging (Z-stack) D1->D2 D3 8. Quantitative Analysis of Fluorescence Penetration D2->D3

Workflow for the this compound 3D tumor spheroid penetration assay.

Detailed Experimental Protocols

Protocol 1: Formation of 3D Tumor Spheroids

This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment microplates.

Materials:

  • Cancer cell line of choice (e.g., HT-29, A549, MDA-MB-231)

  • Complete cell culture medium

  • Trypsin-EDTA solution

  • Phosphate-buffered saline (PBS)

  • Ultra-low attachment 96-well round-bottom plates

  • Hemocytometer or automated cell counter

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture cancer cells in T-75 flasks to 70-80% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and collect the cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh complete medium.

  • Perform a cell count and determine cell viability.

  • Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells/well in 100 µL of medium, depending on the cell line).

  • Carefully dispense 100 µL of the cell suspension into each well of a 96-well ultra-low attachment plate.

  • Centrifuge the plate at 200 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate in a humidified incubator for 3-5 days to allow for spheroid formation. Monitor spheroid formation and compactness daily using an inverted microscope.

Protocol 2: this compound Penetration Assay in 3D Spheroids

This protocol details the treatment of pre-formed spheroids with a fluorescently labeled anti-cancer drug in the presence or absence of this compound, followed by imaging and analysis.

Materials:

  • Pre-formed tumor spheroids in a 96-well plate (from Protocol 1)

  • This compound (lyophilized)

  • Fluorescently labeled anti-cancer drug (e.g., Doxorubicin, which is intrinsically fluorescent, or a fluorescently-conjugated therapeutic)

  • Complete cell culture medium

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Mounting medium with DAPI

  • Confocal microscope

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized this compound in sterile water or PBS to a stock concentration of 1 mg/mL. Further dilute in complete medium to the desired working concentration (e.g., 10-100 µM).

    • Prepare solutions of the fluorescently labeled drug in complete medium at the desired final concentration.

  • Treatment of Spheroids:

    • Carefully remove 50 µL of medium from each well containing a spheroid.

    • Control Group: Add 50 µL of the fluorescent drug solution.

    • This compound Group: Add 50 µL of the solution containing both this compound and the fluorescent drug at their final desired concentrations.

  • Incubation: Incubate the plate for a predetermined time course (e.g., 2, 6, 12, and 24 hours) at 37°C and 5% CO2.

  • Washing and Fixation:

    • At each time point, carefully aspirate the treatment medium.

    • Gently wash the spheroids twice with 100 µL of cold PBS.

    • Fix the spheroids by adding 100 µL of 4% PFA and incubating for 1 hour at room temperature.

    • Wash the fixed spheroids three times with PBS.

  • Mounting and Imaging:

    • Carefully transfer the spheroids to a glass-bottom imaging plate or slide.

    • Add a drop of mounting medium with DAPI to counterstain the nuclei.

    • Image the spheroids using a confocal microscope. Acquire Z-stacks through the entire spheroid (e.g., with a step size of 5-10 µm) to visualize the penetration of the fluorescent drug.

Protocol 3: Quantitative Analysis of Drug Penetration

This protocol describes how to quantify the penetration of the fluorescent drug into the spheroids from the acquired confocal Z-stack images.

Materials:

  • Z-stack confocal images of spheroids

  • Image analysis software (e.g., ImageJ/Fiji, Imaris)

Procedure:

  • Image Processing:

    • Open the Z-stack images in the analysis software.

    • Generate a maximum intensity projection to visualize the overall penetration.

    • Select the central optical slice of the spheroid for cross-sectional analysis.

  • Fluorescence Intensity Profile:

    • Using the line scan or plot profile tool, draw a line across the diameter of the central spheroid slice.

    • Measure the fluorescence intensity of the drug signal along this line. . Plot the fluorescence intensity as a function of the distance from the spheroid edge.

  • Quantification of Penetration Depth:

    • Define a threshold for positive fluorescence.

    • Measure the distance from the spheroid edge to the point where the fluorescence intensity drops below this threshold.

    • Compare the penetration depth between the control and this compound-treated groups.

  • Quantification of Total Fluorescence:

    • Define regions of interest (ROIs) at different depths from the spheroid edge (e.g., 0-50 µm, 50-100 µm, >100 µm).

    • Measure the mean fluorescence intensity within each ROI.

    • Compare the mean fluorescence intensity at different depths between the control and this compound-treated groups.

Data Presentation

The quantitative data obtained from the penetration assay should be summarized in tables for clear comparison.

Table 1: Penetration Depth of Fluorescently Labeled Doxorubicin in C6 Glioma Spheroids

Treatment GroupIncubation Time (hours)Mean Penetration Depth (µm)Standard Deviation (µm)Fold Increase vs. Control
Doxorubicin alone611512-
Doxorubicin + this compound6144151.25

Note: Data is representative and based on findings for a similar iRGD peptide conjugate.

Table 2: Mean Fluorescence Intensity of a Co-administered Nanoparticle in 4T1 Breast Cancer Spheroids at Different Depths

Treatment GroupDepth from Spheroid Edge (µm)Mean Fluorescence Intensity (Arbitrary Units)Standard Deviation
Nanoparticle alone0-5085095
50-10021045
>1005015
Nanoparticle + this compound0-501250110
50-100980105
>10065080

Note: Data is representative and illustrates the expected trend based on studies with iRGD-modified nanoparticles.

Conclusion

The 3D tumor spheroid model provides a physiologically relevant in vitro system to evaluate the penetration-enhancing properties of this compound. The protocols outlined in this document offer a comprehensive framework for forming spheroids, conducting penetration assays, and quantifying the results. By demonstrating enhanced delivery of co-administered agents into tumor spheroids, these assays can provide strong preclinical evidence for the potential of this compound to improve the efficacy of cancer therapies for solid tumors.

References

Application Notes and Protocols for Co-administration of Certepetide with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Certepetide (also known as LSTA1 or CEND-1) is a first-in-class cyclic peptide designed to enhance the delivery and efficacy of co-administered anti-cancer therapies.[1] this compound's unique mechanism of action allows it to selectively target the tumor microenvironment, increasing the penetration and accumulation of chemotherapeutic agents within solid tumors.[1][2] These application notes provide a detailed overview of the protocols for co-administering this compound with standard-of-care chemotherapy, based on preclinical and clinical studies.

Mechanism of Action

This compound is a tumor-penetrating peptide that functions through a multi-step process. Initially, it binds to αv integrins, which are overexpressed on tumor endothelial cells and tumor cells.[3] Subsequently, proteases within the tumor microenvironment cleave the cyclic peptide, exposing a C-terminal "CendR" motif (R/K)XX(R/K). This CendR fragment then binds to Neuropilin-1 (NRP-1), a receptor also upregulated in tumors, which activates a transcytosis pathway, facilitating the transport of co-administered drugs across the vascular barrier and deep into the tumor tissue.[3] This NRP-1-dependent pathway is distinct from VEGFA-mediated signaling. Downstream of NRP-1, the protein GIPC1/synectin has been identified as playing a role in the CendR-mediated endocytosis.

Data Presentation

The following tables summarize the quantitative data from key clinical and preclinical studies evaluating the co-administration of this compound with chemotherapy.

Table 1: Clinical Efficacy of this compound in Combination with Gemcitabine and Nab-Paclitaxel in Metastatic Pancreatic Ductal Adenocarcinoma (mPDAC) - ASCEND Trial (Phase 2b)
Efficacy EndpointThis compound + Chemo (Cohort B, n=42)Placebo + Chemo (Cohort B, n=21)This compound + Chemo (Cohort A, n=66)Placebo + Chemo (Cohort A, n=29)
Median Progression-Free Survival (mPFS) 7.5 months4.7 months5.5 months5.5 months
6-Month Progression-Free Survival (PFS) Rate 60.8%25.0%49.0%40.8%
Median Overall Survival (mOS) 10.32 months9.23 months12.68 months9.72 months
Objective Response Rate (ORR) 45.2%19.0%38.3%26.9%
Complete Response (CR) 5 patients0 patients4 patients0 patients
Disease Control Rate (DCR) 85.7%61.9%Not ReportedNot Reported
Table 2: Clinical Safety of this compound in Combination with Gemcitabine and Nab-Paclitaxel in mPDAC - ASCEND Trial (Phase 2b, Cohort B)
Adverse Event (Grade ≥3)This compound + Chemo (n=42)Placebo + Chemo (n=21)
Any Grade ≥3 AE 88%77%
Table 3: Preclinical Efficacy of this compound in a Mouse Model of Intrahepatic Cholangiocarcinoma
Treatment GroupOutcome
This compound + Gemcitabine/Cisplatin + Anti-PD-1 Immunotherapy Significantly prolonged survival
Reduced disease morbidity
Reduced lung metastasis
Decreased risk of death by 76%

Experimental Protocols

Clinical Protocol: Co-administration of this compound with Gemcitabine and Nab-Paclitaxel for Metastatic Pancreatic Ductal Adenocarcinoma (ASCEND Trial - Cohort B)

This protocol is based on the Phase 2b ASCEND trial (NCT05042128).

1. Patient Population:

  • Eligible participants are adults with previously untreated, histologically confirmed metastatic pancreatic ductal adenocarcinoma.

  • ECOG performance status of 0 or 1.

2. Treatment Regimen:

  • This compound: 3.2 mg/kg administered as an intravenous (IV) push.

  • Gemcitabine: 1000 mg/m² administered intravenously.

  • Nab-paclitaxel: 125 mg/m² administered intravenously.

3. Administration Schedule:

  • Treatment is administered on days 1, 8, and 15 of a 28-day cycle.

  • On treatment days, the first dose of this compound (or placebo) is administered, followed by the gemcitabine and nab-paclitaxel infusions.

  • A second dose of this compound (or placebo) is administered approximately 4 hours after the first dose.

4. Efficacy and Safety Assessment:

  • Tumor assessments are performed every 8 weeks.

  • Primary endpoint: Progression-Free Survival (PFS).

  • Secondary endpoints: Overall Survival (OS), Objective Response Rate (ORR), and safety.

Preclinical Protocol: Co-administration of this compound in a Mouse Model of Intrahepatic Cholangiocarcinoma

This protocol is based on the preclinical study by Dr. Dan G. Duda presented at the 2024 Cholangiocarcinoma Foundation Annual Conference.

1. Animal Model:

  • An aggressive mouse model of intrahepatic cholangiocarcinoma.

2. Treatment Groups:

  • Control group (e.g., vehicle).

  • Standard-of-care chemotherapy (Gemcitabine and Cisplatin) + immunotherapy (anti-PD-1).

  • This compound + standard-of-care chemotherapy + immunotherapy.

3. Administration:

  • Specific dosages and routes of administration for this compound, gemcitabine, cisplatin, and anti-PD-1 antibody should be optimized for the specific mouse model.

4. Outcome Measures:

  • Survival analysis.

  • Assessment of disease morbidity (e.g., ascites).

  • Evaluation of lung metastasis.

  • Immunohistochemical analysis of tumor tissue to assess immune cell infiltration.

Visualizations

Signaling Pathway of this compound

Certepetide_Signaling_Pathway cluster_extracellular Tumor Microenvironment cluster_cell_membrane Tumor Cell / Endothelial Cell Membrane cluster_intracellular Intracellular This compound This compound (Cyclic Peptide) Integrin αv Integrins This compound->Integrin 1. Binding Proteases Tumor-Associated Proteases This compound->Proteases 3. Cleavage Integrin->Proteases 2. Proximity CendR CendR Fragment (Linear Peptide) Proteases->CendR generates NRP1 Neuropilin-1 (NRP-1) CendR->NRP1 4. Binding & Activation GIPC1 GIPC1/synectin NRP1->GIPC1 recruits Transcytosis Endocytosis & Transcytosis Pathway GIPC1->Transcytosis initiates Tumor_Penetration Enhanced Tumor Penetration Transcytosis->Tumor_Penetration Drug Co-administered Chemotherapy Drug->Transcytosis uptake of

Caption: this compound's mechanism of action.

Experimental Workflow for this compound Co-administration in a Clinical Setting

Clinical_Workflow cluster_screening Screening & Enrollment cluster_treatment_cycle 28-Day Treatment Cycle (Days 1, 8, 15) cluster_monitoring Monitoring & Assessment Patient Patient with mPDAC Eligibility Eligibility Criteria Met? (Untreated, ECOG 0-1) Patient->Eligibility Enrollment Enroll in Trial Eligibility->Enrollment Yes Dose1 Administer this compound (3.2 mg/kg IV Push) Enrollment->Dose1 Chemo Administer Gemcitabine (1000 mg/m²) & Nab-paclitaxel (125 mg/m²) Dose1->Chemo Dose2 Administer Second Dose of this compound (~4 hours post-first dose) Chemo->Dose2 Tumor_Scan Tumor Assessment (every 8 weeks) Dose2->Tumor_Scan Repeat Cycle Endpoints Evaluate Endpoints (PFS, OS, ORR, Safety) Tumor_Scan->Endpoints

References

Application Notes and Protocols: Dosing and Administration of Liraglutide in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Certepetide" could not be found in publicly available scientific literature. Therefore, this document provides information on Liraglutide , a well-characterized glucagon-like peptide-1 (GLP-1) receptor agonist, as a representative example for establishing dosing and administration protocols in mouse models. The protocols and data presented here are for research purposes only.

Introduction

Liraglutide is a long-acting analogue of human glucagon-like peptide-1 (GLP-1) used in the management of type 2 diabetes and obesity.[1][2] It functions as a GLP-1 receptor agonist, stimulating glucose-dependent insulin secretion, suppressing glucagon release, slowing gastric emptying, and reducing appetite.[1][3][4] In preclinical research, mouse models are essential for elucidating the efficacy and mechanism of action of therapeutic peptides like Liraglutide. These application notes provide detailed protocols for the preparation, administration, and in vivo assessment of Liraglutide in common mouse models of metabolic disease.

Data Presentation

The following tables summarize typical dosing regimens and expected outcomes for Liraglutide administration in various mouse models.

Table 1: Liraglutide Dosing and Administration Protocols in Mice

ParameterRecommended ProtocolReference(s)
Mouse Strain C57BL/6J (for diet-induced obesity and metabolic syndrome models)
Drug Liraglutide
Vehicle Sterile Saline or Phosphate-Buffered Saline (PBS)
Route of Administration Subcutaneous (s.c.) injection
Dosage Range 0.15 mg/kg to 0.3 mg/kg, once daily
0.2 mg/kg, twice daily
Dose Escalation To improve tolerability, start at 0.15 mg/kg with daily increments of 0.025 mg/kg to a final dose of 0.3 mg/kg.
Treatment Duration 2 to 6 weeks, depending on the experimental endpoint.

Table 2: Summary of Expected Outcomes of Liraglutide Treatment in Diabetic/Obese Mice

ParameterExpected OutcomeReference(s)
Body Weight Significant decrease
Food Intake Reduced
Fasting Blood Glucose Significantly decreased
Glucose Tolerance Improved (enhanced glucose clearance during OGTT/IPGTT)
Insulin Sensitivity Improved
Adipose Tissue Weight Significant decrease in subcutaneous and visceral fat
Plasma Triglycerides Decreased

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Induction of Diet-Induced Obesity (DIO)

  • Objective: To induce an obese and pre-diabetic phenotype in mice, mimicking human metabolic syndrome.

  • Materials:

    • C57BL/6 mice (male, 8 weeks of age)

    • High-Fat Diet (HFD), with 45-60% of calories from fat

    • Standard rodent chow

    • Animal caging and husbandry supplies

  • Protocol:

    • Upon arrival, acclimate mice for one week with free access to standard chow and water.

    • At 8 weeks of age, switch the diet of the experimental group to the HFD. A control group should remain on the standard chow.

    • Maintain mice on their respective diets for 8 to 16 weeks to induce the DIO phenotype.

    • Monitor body weight and food intake regularly (e.g., weekly).

    • After the induction period, mice are ready for Liraglutide treatment.

2. Liraglutide Administration

  • Objective: To administer Liraglutide to experimental mice.

  • Materials:

    • Liraglutide

    • Sterile saline for injection or PBS

    • Insulin syringes (or similar for subcutaneous injection)

    • Animal scale

  • Protocol:

    • Prepare a stock solution of Liraglutide in sterile saline or PBS. The concentration should be calculated to deliver the desired dose (e.g., 0.2 mg/kg) in a typical dosing volume of approximately 0.15 mL.

    • Divide the DIO mice into a treatment group and a vehicle control group.

    • Administer Liraglutide or an equal volume of saline subcutaneously, once or twice daily as required by the experimental design.

    • Continue the treatment for the desired duration (typically 2 to 6 weeks).

    • Monitor body weight, food intake, and other relevant parameters throughout the study.

3. Oral Glucose Tolerance Test (OGTT)

  • Objective: To assess the ability of mice to clear a glucose load from the bloodstream, a measure of glucose tolerance.

  • Protocol:

    • Fast the mice for 4-6 hours.

    • At time zero (t=0), collect a baseline blood sample from the tail vein and measure blood glucose.

    • Administer a glucose solution (e.g., 2 g/kg) orally via gavage.

    • Collect blood samples at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after glucose administration.

    • Measure blood glucose at each time point.

    • Plot the blood glucose levels over time and calculate the area under the curve (AUC) for each group.

4. Insulin Tolerance Test (ITT)

  • Objective: To assess the systemic response to insulin, a measure of insulin sensitivity.

  • Protocol:

    • Fast the mice for 4 hours.

    • At time zero (t=0), collect a baseline blood sample from the tail vein and measure blood glucose.

    • Administer human insulin (e.g., 0.75 U/kg) via intraperitoneal (i.p.) injection.

    • Collect blood samples at subsequent time points, typically 15, 30, 45, and 60 minutes after insulin injection.

    • Measure blood glucose at each time point.

Mandatory Visualizations

Liraglutide Mechanism of Action

Liraglutide is an agonist of the GLP-1 receptor. Binding of Liraglutide to the GLP-1 receptor, a G-protein-coupled receptor, on pancreatic β-cells activates adenylate cyclase. This leads to an increase in intracellular cAMP, which in turn activates Protein Kinase A (PKA). This signaling cascade results in a glucose-dependent increase in insulin synthesis and secretion.

Liraglutide_Signaling_Pathway cluster_cell Pancreatic β-cell Liraglutide Liraglutide GLP1R GLP-1 Receptor Liraglutide->GLP1R Binds AC Adenylyl Cyclase GLP1R->AC Activates cAMP ↑ cAMP AC->cAMP Catalyzes PKA PKA cAMP->PKA Activates Insulin ↑ Insulin Secretion (Glucose-Dependent) PKA->Insulin Promotes

Caption: Liraglutide signaling pathway in pancreatic β-cells.

Experimental Workflow for Liraglide Efficacy Study in DIO Mice

The workflow for a typical preclinical study investigating the effects of Liraglutide on metabolic parameters in a diet-induced obesity mouse model is outlined below. The process begins with the induction of obesity, followed by drug administration and subsequent metabolic phenotyping.

Experimental_Workflow Acclimation 1. Acclimation (C57BL/6 Mice, 1 week) Induction 2. DIO Induction (High-Fat Diet, 8-16 weeks) Acclimation->Induction Grouping 3. Group Allocation (Vehicle vs. Liraglutide) Induction->Grouping Treatment 4. Treatment Period (s.c. injections, 2-6 weeks) Grouping->Treatment Monitoring 5. In-life Monitoring (Body Weight, Food Intake) Treatment->Monitoring Phenotyping 6. Metabolic Phenotyping (OGTT, ITT) Treatment->Phenotyping Endpoint 7. Terminal Endpoint (Tissue Collection, Biomarker Analysis) Phenotyping->Endpoint

Caption: Workflow for a Liraglutide study in DIO mice.

References

Application Notes and Protocols: Fluorescent Labeling of Certepetide for Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Certepetide (also known as CEND-1 or iRGD) is a bifunctional cyclic peptide designed to enhance the penetration of co-administered anti-cancer drugs into solid tumors.[1][2] Its mechanism involves a two-step targeting process. First, it targets αv integrins, which are upregulated on tumor cells and tumor endothelial cells.[3] Following binding, this compound is cleaved by proteases in the tumor microenvironment. This cleavage exposes a "CendR" fragment that then binds to neuropilin-1 (NRP-1), activating a transport pathway that facilitates the entry of therapeutic agents into the tumor tissue.[1][3]

Fluorescently labeling this compound provides a powerful tool for visualizing its biodistribution, target engagement, and mechanism of action in real-time. Labeled this compound can be used in a range of applications from in vitro cell imaging to in vivo preclinical studies, enabling researchers to directly observe its accumulation in tumors and interaction with its receptors.

This document provides detailed protocols for the fluorescent labeling of this compound using amine-reactive chemistry, purification of the conjugate, and its application in cellular imaging.

Signaling Pathway of this compound

The dual-receptor targeting mechanism of this compound is crucial to its function. The following diagram illustrates this process, from initial integrin binding to the activation of the NRP-1 transport pathway.

cluster_TME Tumor Microenvironment (TME) cluster_Cell Tumor Cell / Endothelial Cell This compound Cyclic this compound (iRGD) Integrin αv Integrin Receptor This compound->Integrin 1. Binding Cleavedthis compound Cleaved Linear Peptide (CendR Fragment Exposed) Proteases Tumor Proteases Integrin->Proteases 2. Proximity Proteases->this compound 3. Cleavage NRP1 Neuropilin-1 (NRP-1) Receptor Cleavedthis compound->NRP1 4. CendR Binding Transport Activation of Active Transport Pathway NRP1->Transport 5. Activation Vesicle Vesicular Transport (Drug Internalization) Transport->Vesicle 7. Internalization Drug Co-administered Anti-cancer Drug Drug->Transport 6. Uptake

Caption: this compound's mechanism of action.

Experimental Workflow Overview

The overall process of creating and utilizing fluorescently labeled this compound involves several key stages, from selecting the appropriate dye to final imaging analysis.

A Step 1: Fluorophore Selection B Step 2: Peptide Preparation A->B Choose dye based on application C Step 3: Conjugation Reaction (Amine Labeling) B->C Dissolve peptide in appropriate buffer D Step 4: Purification (RP-HPLC) C->D Separate labeled from unlabeled E Step 5: Characterization (MS & UV-Vis) D->E Confirm identity & calculate DOL F Step 6: In Vitro / In Vivo Imaging Studies E->F Apply to biological system G Step 7: Data Analysis F->G Quantify signal and localization

Caption: Experimental workflow for labeling and imaging.

Materials and Reagents

  • This compound (synthetic, high purity >95%)

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5

  • Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0

  • Purification Solvents (HPLC-grade):

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Reverse-Phase HPLC (RP-HPLC) system with a C18 column

  • UV-Vis Spectrophotometer

  • Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)

  • Lyophilizer

Detailed Experimental Protocols

Protocol 1: Fluorophore Selection

Choosing the right fluorescent dye is critical for experimental success. The ideal dye should have high quantum yield, good photostability, and spectral properties compatible with the available imaging equipment. Amine-reactive dyes, such as N-hydroxysuccinimide (NHS) esters, are commonly used to label peptides by forming stable amide bonds with primary amines (e.g., the N-terminus or lysine side chains).

Table 1: Comparison of Common Amine-Reactive Fluorophores

Fluorophore (NHS Ester) Excitation (nm) Emission (nm) Color Key Characteristics
FAM, SE ~494 ~518 Green Cost-effective, bright, but pH sensitive and prone to photobleaching.
Cy3, SE ~550 ~570 Orange Bright and photostable, good for many microscopy applications.
Alexa Fluor™ 488, NHS Ester ~495 ~519 Green Very bright, highly photostable, and pH insensitive.

| Alexa Fluor™ 647, NHS Ester | ~650 | ~668 | Far-Red | Excellent for in vivo imaging due to reduced tissue autofluorescence. |

Protocol 2: Fluorescent Labeling of this compound

This protocol is a starting point and may require optimization.

  • Prepare this compound Solution: Dissolve this compound in the Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-5 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the amine-reactive dye (NHS ester) in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Perform Conjugation:

    • Calculate the required volume of the dye stock solution. A molar ratio of 3:1 to 10:1 (dye:peptide) is a good starting point.

    • While gently vortexing the peptide solution, add the dye stock solution dropwise.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quench Reaction (Optional but Recommended): Add quenching buffer (e.g., hydroxylamine or Tris) to the reaction mixture and incubate for an additional 15-30 minutes at room temperature. This step removes any unreacted NHS esters.

Protocol 3: Purification by RP-HPLC

Purification is essential to remove unreacted dye and unlabeled peptide.

  • System Setup: Equilibrate the RP-HPLC system with a C18 column using a starting condition of 95% Solvent A (0.1% TFA in water) and 5% Solvent B (0.1% TFA in acetonitrile).

  • Sample Injection: Acidify the reaction mixture with a small volume of TFA and inject it onto the column.

  • Elution Gradient: Elute the products using a linear gradient of Solvent B. A typical gradient might be from 5% to 75% Solvent B over 30-40 minutes.

  • Fraction Collection: Monitor the column eluent at two wavelengths: 220 nm (for the peptide backbone) and the absorbance maximum of the chosen fluorophore (e.g., 494 nm for FAM). Collect fractions corresponding to the peak that absorbs at both wavelengths, which represents the labeled peptide.

  • Lyophilization: Combine the pure fractions, freeze them, and lyophilize to obtain a dry, purified fluorescent this compound powder.

Protocol 4: Characterization and Data Analysis

A. Confirmation by Mass Spectrometry Confirm the identity of the product by analyzing its mass. The mass of the labeled peptide should be equal to the mass of the starting peptide plus the mass of the fluorophore minus the mass of the NHS group.

B. Calculation of Degree of Labeling (DOL) The DOL represents the average number of dye molecules conjugated to each peptide. An optimal DOL is typically between 0.5 and 1.5 for peptides to avoid functional impairment or self-quenching.

  • Measure Absorbance: Dissolve a known weight of the lyophilized product in a suitable buffer. Measure the absorbance at 280 nm (A₂₈₀) and at the dye's maximum absorbance wavelength (Aₘₐₓ).

  • Calculate Peptide Concentration: The dye also absorbs at 280 nm, so a correction factor (CF) is needed.

    • Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF_dye)

    • Peptide Concentration (M) = Corrected A₂₈₀ / ε_peptide (Where ε_peptide is the molar extinction coefficient of this compound)

  • Calculate Dye Concentration:

    • Dye Concentration (M) = Aₘₐₓ / ε_dye (Where ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ)

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Peptide Concentration (M)

Table 2: Quantitative Parameters for DOL Calculation

Parameter Symbol Description Example Value (Alexa Fluor 488)
Molar Extinction Coefficient of Dye ε_dye Intrinsic light absorption of the dye at its Aₘₐₓ. 71,000 M⁻¹cm⁻¹
Molar Extinction Coefficient of Peptide ε_peptide Calculated based on Trp and Tyr residues. (Must be determined for this compound)
Correction Factor CF_dye Accounts for dye absorbance at 280 nm (A₂₈₀_dye / Aₘₐₓ_dye). 0.11

| Degree of Labeling | DOL | Molar ratio of dye to peptide. | Target: 0.5 - 1.5 |

Protocol 5: Application in In Vitro Cellular Imaging

This protocol describes using fluorescent this compound to visualize binding to cancer cells overexpressing αv integrins and NRP-1.

  • Cell Culture: Plate target cancer cells (e.g., pancreatic, glioblastoma) on glass-bottom dishes or chamber slides and grow to 70-80% confluency.

  • Labeling:

    • Prepare a working solution of fluorescent this compound (e.g., 1-10 µM) in serum-free cell culture medium.

    • Wash the cells once with warm PBS.

    • Incubate the cells with the fluorescent this compound solution for 30-60 minutes at 37°C.

  • Washing: Remove the labeling solution and wash the cells 2-3 times with cold PBS to remove unbound peptide.

  • Fixation (Optional): Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Imaging: Mount the coverslips or slides with an appropriate mounting medium (preferably with an anti-fade agent). Visualize the cells using a fluorescence or confocal microscope with filter sets appropriate for the chosen dye.

Logical Application Framework

The utility of fluorescent this compound extends from fundamental research to preclinical evaluation.

cluster_Tool Research Tool cluster_App Applications cluster_Outcome Outcomes & Insights Tool Fluorescently Labeled this compound InVitro In Vitro Studies (Cellular Uptake, Receptor Binding) Tool->InVitro InVivo In Vivo Studies (Biodistribution, Tumor Targeting) Tool->InVivo Mechanism Mechanism of Action Validation InVitro->Mechanism Efficacy Evaluation of Targeting Efficacy InVivo->Efficacy Development Informing Drug Development Strategy Mechanism->Development Efficacy->Development

Caption: Application logic of fluorescent this compound.

References

Application Note: Preclinical Pharmacokinetic Profiling of Certepetide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Certepetide is a novel synthetic peptide therapeutic currently under investigation for its potential role in modulating cellular metabolic pathways. As with any new therapeutic agent, a thorough understanding of its pharmacokinetic (PK) profile is essential for successful preclinical and clinical development. This document provides a detailed overview of the methodologies and protocols for assessing the pharmacokinetic properties of this compound in a rat model. The primary objective of these studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound following intravenous and subcutaneous administration. The data generated are critical for determining key PK parameters such as bioavailability, clearance, and half-life, which are fundamental for dose selection and regimen design in future efficacy and toxicology studies.

Experimental Protocols

Animal Models and Husbandry
  • Species: Male Sprague-Dawley rats (n=6 per group)

  • Age/Weight: 8-10 weeks old, weighing 250-300g.

  • Housing: Animals were housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Acclimation: All animals were acclimated for a minimum of 7 days prior to the study initiation. Ethical approval was obtained from the Institutional Animal Care and Use Committee (IACUC).

Dosing and Administration
  • Formulation: this compound was formulated in a vehicle of 5% DMSO in saline to a final concentration of 1 mg/mL. The formulation was prepared fresh on the day of dosing.

  • Intravenous (IV) Administration: A single dose of 1 mg/kg was administered via the lateral tail vein.

  • Subcutaneous (SC) Administration: A single dose of 5 mg/kg was administered into the interscapular region.

Blood Sample Collection and Processing
  • Sampling Timepoints: Serial blood samples (approximately 200 µL) were collected from the jugular vein at the following time points:

    • IV Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • SC Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48 hours post-dose.

  • Sample Processing:

    • Blood samples were collected into tubes containing K2EDTA as an anticoagulant.

    • Tubes were immediately placed on ice to minimize peptide degradation.

    • Within 30 minutes of collection, samples were centrifuged at 4,000 x g for 15 minutes at 4°C to separate plasma.

    • The resulting plasma supernatant was transferred to clean, labeled polypropylene tubes.

    • Plasma samples were stored at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS Quantification of this compound

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used to quantify this compound concentrations in plasma.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an internal standard (IS) (e.g., a stable isotope-labeled version of this compound).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC System: Shimadzu Nexera X2 UHPLC

    • Mass Spectrometer: SCIEX Triple Quad 6500+

    • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A linear gradient from 5% to 65% B over 4 minutes.

    • Flow Rate: 0.4 mL/min

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions: Specific precursor-to-product ion transitions were monitored for this compound and the IS.

Results: Pharmacokinetic Parameters

The plasma concentration-time data were analyzed using non-compartmental analysis (NCA) with Phoenix WinNonlin software. The key pharmacokinetic parameters are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of this compound Following a 1 mg/kg Intravenous (IV) Bolus Dose in Rats (n=6).

ParameterUnitMeanSD
C₀ (Initial Concentration)ng/mL1255.6188.3
T½ (Half-life)h4.10.8
AUC₀-t (Area Under the Curve)hng/mL3450.2412.5
AUC₀-inf (AUC to Infinity)hng/mL3510.8420.1
CL (Clearance)mL/h/kg284.835.2
Vd (Volume of Distribution)L/kg1.680.25

Table 2: Pharmacokinetic Parameters of this compound Following a 5 mg/kg Subcutaneous (SC) Dose in Rats (n=6).

ParameterUnitMeanSD
Cmax (Maximum Concentration)ng/mL1890.5350.7
Tmax (Time to Cmax)h2.00.5
T½ (Half-life)h6.81.1
AUC₀-t (Area Under the Curve)hng/mL14855.42105.9
AUC₀-inf (AUC to Infinity)hng/mL15120.32250.4
F (%) (Absolute Bioavailability)%86.19.8

Visualizations

G cluster_workflow Preclinical Pharmacokinetic Study Workflow Dosing Dosing (IV or SC Administration) Sampling Serial Blood Sampling Dosing->Sampling Timepoints Processing Plasma Separation (Centrifugation) Sampling->Processing Storage Sample Storage (-80°C) Processing->Storage Analysis LC-MS/MS Bioanalysis Storage->Analysis Quantification of This compound PK_Analysis Pharmacokinetic Analysis (NCA) Analysis->PK_Analysis Concentration Data Report Data Reporting PK_Analysis->Report

Caption: Workflow for the preclinical pharmacokinetic analysis of this compound.

G cluster_pathway Hypothetical this compound Signaling Pathway This compound This compound Receptor Metabolic Receptor X This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor Y KinaseB->TF Activates Response Cellular Metabolic Response TF->Response Upregulates

Caption: Hypothetical signaling cascade initiated by this compound binding.

Discussion

The pharmacokinetic profile of this compound was characterized in Sprague-Dawley rats following both intravenous and subcutaneous administration. After IV administration, this compound exhibited a moderate clearance and a volume of distribution suggesting it distributes into the extracellular fluid. The plasma concentration declined in a bi-exponential manner with a terminal half-life of approximately 4.1 hours.

Following subcutaneous administration, this compound was well-absorbed, reaching maximum plasma concentrations (Tmax) at approximately 2 hours post-dose. The terminal half-life was extended to 6.8 hours compared to the IV route, likely due to absorption rate-limited elimination (a "flip-flop" phenomenon). The absolute bioavailability was calculated to be 86.1%, indicating excellent absorption from the subcutaneous space.

Conclusion

This study provides the fundamental pharmacokinetic profile of this compound in a preclinical rat model. The results demonstrate that this compound has favorable drug-like properties, including high subcutaneous bioavailability and a half-life that may support once or twice-daily dosing regimens. These findings are crucial for guiding the design of future pharmacodynamic, efficacy, and toxicology studies to further evaluate the therapeutic potential of this compound. The established bioanalytical and experimental protocols can be readily applied to these subsequent studies.

Troubleshooting & Optimization

Certepetide Technical Support Center: Investigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Certepetide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on investigating and troubleshooting potential off-target effects during preclinical and clinical development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an investigational cyclic peptide designed to enhance the delivery of anti-cancer drugs into solid tumors.[1] Its primary mechanism involves a two-step process. First, it targets and binds to alpha-v integrins, which are overexpressed on tumor cells and tumor endothelial cells.[1] Following this binding, proteases in the tumor microenvironment cleave this compound. One of the resulting linear fragments then binds to neuropilin-1 (NRP-1), a nearby receptor also upregulated on tumors, to activate a transport pathway that increases the uptake of co-administered anti-cancer agents into the tumor.[1][2][3]

Q2: What are the known on-targets for this compound?

A2: The primary, intended targets for this compound are alpha-v integrins and neuropilin-1 (NRP-1) in the tumor microenvironment. The binding to these receptors is designed to be selective for tumor tissue, where these proteins are upregulated.

Q3: Have any off-target effects or toxicities been reported for this compound?

A3: In a Phase 1 study for metastatic pancreatic ductal adenocarcinoma, this compound in combination with standard of care chemotherapy showed an acceptable safety profile with no dose-limiting toxicities reported. Preclinical studies in mice also indicated that it was well-tolerated with no overt additional toxicities. However, as with any therapeutic candidate, a thorough investigation of potential off-target binding is a critical component of its safety assessment.

Q4: What types of off-target screening are recommended for a peptide therapeutic like this compound?

A4: A multi-faceted approach to off-target screening is recommended. This can include:

  • Computational Screening: In silico methods can predict potential off-target interactions based on sequence homology or structural similarity to the intended targets.

  • Protein Microarrays: Screening against arrays of human plasma membrane and secreted proteins can identify unintended binding partners.

  • Cell-Based Assays: Functional assays using various cell lines can reveal unexpected phenotypic changes or signaling pathway activation.

  • In Vivo Models: Careful observation of animal models for unexpected physiological changes can provide clues to potential off-target effects.

Q5: How can I distinguish between on-target and off-target effects in my cellular assays?

A5: To differentiate between on-target and off-target effects, it is crucial to use appropriate controls. This includes:

  • Isogenic cell lines: Compare the effects of this compound on cells that express the intended targets (e.g., alpha-v integrins, NRP-1) with cells where these genes have been knocked out or knocked down.

  • Inactive peptide controls: Synthesize a version of this compound with key amino acid residues mutated to abolish binding to its intended targets. This can help determine if observed effects are due to the specific on-target interaction.

  • Dose-response studies: On-target effects are typically observed at lower concentrations of the therapeutic, while off-target effects may only appear at higher, less specific concentrations.

Troubleshooting Guides

Issue 1: High background or non-specific binding in my in vitro binding assays.

  • Possible Cause: The peptide may be aggregating or binding non-specifically to assay components like plates or beads. Peptides with hydrophobic residues are particularly prone to this.

  • Troubleshooting Steps:

    • Optimize Buffers: Include detergents (e.g., Tween-20) or blocking agents (e.g., BSA) in your assay buffers to reduce non-specific interactions.

    • Solubility Check: Ensure the peptide is fully dissolved. It may be necessary to first dissolve the peptide in a small amount of an organic solvent like DMSO before diluting it in the aqueous assay buffer.

    • Pre-clear Lysates: If using cell lysates, pre-clear them by incubating with beads alone before adding the antibody-peptide complex to remove proteins that non-specifically bind to the beads.

Issue 2: Inconsistent results or loss of peptide activity over time.

  • Possible Cause: The peptide may be degrading, or repeated freeze-thaw cycles could be affecting its integrity.

  • Troubleshooting Steps:

    • Proper Storage: Store lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Use Sterile Buffers: When dissolving the peptide, use sterile buffers to prevent microbial contamination and degradation.

    • Check for Oxidation: For peptides containing cysteine, methionine, or tryptophan, take care to avoid oxidation by storing them under an inert gas like argon.

Issue 3: Unexpected phenotypic changes in treated cells (e.g., altered morphology, reduced proliferation in a non-target cell line).

  • Possible Cause: This could indicate an off-target interaction with a protein involved in fundamental cellular processes.

  • Troubleshooting Steps:

    • Orthogonal Assays: Employ a different type of assay to confirm the observation. For example, if you see an effect on proliferation, investigate changes in cell cycle markers or apoptosis.

    • Off-Target Screening: Utilize a broad off-target screening platform, such as a cell microarray, to identify potential unintended binding partners.

    • Literature Review: Search for known functions of proteins that are structurally similar to your intended target to hypothesize potential off-target interactions.

Quantitative Data Summary

The following tables present hypothetical data to illustrate how quantitative information on this compound's binding affinity and functional activity could be structured.

Table 1: Hypothetical Binding Affinities of this compound and Controls

Peptide Target Binding Affinity (Kd) Assay Method
This compound αvβ3 Integrin 50 nM Surface Plasmon Resonance
This compound NRP-1 120 nM Surface Plasmon Resonance
This compound EGFR > 10 µM Surface Plasmon Resonance
This compound VEGFR2 > 10 µM Surface Plasmon Resonance
Inactive Control αvβ3 Integrin > 50 µM Surface Plasmon Resonance

| Inactive Control | NRP-1 | > 50 µM | Surface Plasmon Resonance |

Table 2: Hypothetical Functional Activity of this compound

Assay Cell Line Treatment IC50 / EC50
Drug Uptake Panc-1 (αvβ3+/NRP-1+) This compound + Gemcitabine 80 nM (EC50)
Drug Uptake Panc-1 (αvβ3+/NRP-1+) Inactive Control + Gemcitabine No significant effect
Proliferation HUVEC (non-tumor) This compound > 20 µM (IC50)

| Proliferation | A549 (non-target) | this compound | > 20 µM (IC50) |

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling to Identify Off-Target Kinase Interactions

This protocol describes a method to screen this compound against a panel of kinases to identify potential off-target interactions.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Kinase panel (commercially available panels offer a wide range of kinases).

    • Appropriate kinase buffers, substrates (e.g., a generic substrate like myelin basic protein), and ATP.

    • Radiolabeled ATP ([γ-³²P]ATP).

    • Phosphocellulose paper.

    • Scintillation counter.

  • Methodology:

    • Prepare a reaction mixture containing the kinase buffer, the specific kinase, its substrate, and any necessary cofactors.

    • Add this compound at a final concentration (e.g., 1 µM). Include a positive control inhibitor for each kinase and a DMSO vehicle control.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

    • Quantify the amount of incorporated radiolabel using a scintillation counter.

    • Calculate the percent inhibition of kinase activity by this compound relative to the vehicle control.

Protocol 2: Immunoprecipitation-Mass Spectrometry (IP-MS) for Off-Target Identification

This protocol outlines a workflow to identify cellular proteins that interact with this compound.

  • Materials:

    • Biotinylated this compound.

    • Control biotinylated peptide (e.g., a scrambled sequence).

    • Cell line of interest.

    • Cell lysis buffer with protease and phosphatase inhibitors.

    • Streptavidin-coated magnetic beads.

    • Wash buffers of varying stringency.

    • Elution buffer.

    • Mass spectrometer.

  • Methodology:

    • Culture and expand the chosen cell line.

    • Lyse the cells and collect the protein lysate.

    • Incubate the lysate with either biotinylated this compound or the control peptide overnight at 4°C.

    • Add streptavidin-coated magnetic beads and incubate to capture the peptide-protein complexes.

    • Wash the beads several times with buffers of increasing stringency to remove non-specific binders.

    • Elute the bound proteins from the beads.

    • Analyze the eluted proteins by mass spectrometry to identify proteins that specifically interact with this compound compared to the control peptide.

Visualizations

Certepetide_On_Target_Pathway cluster_TME Tumor Microenvironment cluster_TumorCell Tumor Cell This compound This compound Integrin αv Integrin This compound->Integrin 1. Binds Proteases Proteases Integrin->Proteases 2. Cleavage Cleaved_this compound Linear CendR Fragment Proteases->Cleaved_this compound NRP1 Neuropilin-1 Cleaved_this compound->NRP1 3. Binds Transport_Pathway Active Transport Pathway NRP1->Transport_Pathway 4. Activates Drug_Uptake Increased Drug Uptake Transport_Pathway->Drug_Uptake

Caption: On-target signaling pathway of this compound.

Hypothetical_Off_Target_Pathway cluster_Cell Non-Target Cell Certepetide_High_Conc This compound (High Concentration) Off_Target_Receptor Off-Target Receptor (e.g., Growth Factor Receptor) Certepetide_High_Conc->Off_Target_Receptor Non-specific binding Unintended_Pathway Unintended Signaling (e.g., Pro-survival Pathway) Off_Target_Receptor->Unintended_Pathway Activates Adverse_Effect Adverse Effect (e.g., Reduced Apoptosis) Unintended_Pathway->Adverse_Effect

Caption: Hypothetical off-target signaling pathway.

Experimental_Workflow Start Observe Unexpected Phenotype Screening Broad Off-Target Screen (e.g., Protein Microarray) Start->Screening Hit_ID Identify Potential Off-Target 'Hits' Screening->Hit_ID Validation Validate Hits with Orthogonal Assays (e.g., SPR, Cellular Assays) Hit_ID->Validation Mechanism Investigate Downstream Signaling of Off-Target Validation->Mechanism SAR Structure-Activity Relationship (SAR) Studies Mechanism->SAR Redesign Redesign Peptide to Minimize Off-Target Binding SAR->Redesign

Caption: Experimental workflow for off-target investigation.

References

Technical Support Center: Certepetide-Enhanced Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to Certepetide-enhanced therapy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and the enhancing agent, Syntho-Mab 12?

This compound is a synthetic peptide inhibitor of the Cellular Proliferation Receptor Kinase (CPRK). It functions by blocking the downstream PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival. Syntho-Mab 12 is a monoclonal antibody that acts as an enhancing agent by preventing the binding of the natural ligand, Growth Factor Zeta (GFZ), to CPRK. This dual approach ensures a more complete shutdown of the CPRK signaling axis.

Q2: We are observing reduced efficacy of this compound in our long-term cell culture models. What are the common mechanisms of acquired resistance?

Acquired resistance to this compound-enhanced therapy typically arises from three primary mechanisms:

  • CPRK Gatekeeper Mutation: A common mutation, analogous to T790M in EGFR, can occur in the kinase domain of CPRK. This mutation sterically hinders the binding of this compound, reducing its inhibitory effect.

  • Bypass Pathway Activation: Cancer cells can adapt by upregulating parallel signaling pathways, such as the Ras/MEK/ERK pathway, to maintain proliferative signals despite the inhibition of CPRK.

  • Increased Ligand Production: The tumor microenvironment can evolve to produce higher concentrations of the GFZ ligand, which then outcompetes Syntho-Mab 12 for binding to CPRK, leading to renewed receptor activation.

Q3: How can we experimentally verify the mechanism of resistance in our cell lines?

To determine the specific resistance mechanism, a multi-step approach is recommended. This involves sequencing the CPRK gene to check for mutations, performing phosphoproteomic analysis to identify activated bypass pathways, and using an ELISA to measure the concentration of GFZ in the cell culture medium.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound-enhanced therapy.

Issue 1: Inconsistent IC50 values for this compound in our cell viability assays.

  • Possible Cause 1: Cell Seeding Density. Inconsistent cell numbers at the start of the experiment can lead to variable results.

    • Solution: Ensure a consistent cell seeding density across all wells and experiments. Perform a cell count before seeding and allow cells to adhere and stabilize for 24 hours before adding the drug.

  • Possible Cause 2: Reagent Stability. this compound is a peptide and may be sensitive to degradation from repeated freeze-thaw cycles.

    • Solution: Aliquot this compound into single-use volumes upon receipt and store at -80°C. Thaw a fresh aliquot for each experiment.

  • Possible Cause 3: Assay Timing. The duration of drug exposure can significantly impact the calculated IC50.

    • Solution: Standardize the drug incubation time across all experiments. A 72-hour incubation is generally recommended for assessing effects on cell proliferation.

Issue 2: Western blot analysis shows incomplete inhibition of p-Akt despite treatment with this compound and Syntho-Mab 12.

  • Possible Cause 1: Suboptimal Drug Concentration. The concentrations of this compound or Syntho-Mab 12 may be too low to achieve full pathway inhibition.

    • Solution: Perform a dose-response experiment to determine the optimal concentrations of both agents required to maximally inhibit Akt phosphorylation in your specific cell line.

  • Possible Cause 2: Bypass Pathway Activation. As mentioned in the FAQs, the Ras/MEK/ERK pathway can also lead to Akt activation.

    • Solution: Co-treat the cells with a MEK inhibitor (e.g., Trametinib) in addition to this compound and Syntho-Mab 12. A subsequent decrease in p-Akt levels would suggest the involvement of this bypass pathway.

  • Possible Cause 3: High Ligand Concentration. Excessive levels of GFZ in the serum of the cell culture media may be activating CPRK.

    • Solution: Serum-starve the cells for 12-24 hours before treatment to reduce baseline CPRK activation. Then, stimulate with a known concentration of recombinant GFZ alongside the therapeutic agents.

Quantitative Data Summary

Table 1: Comparative IC50 Values of this compound Under Different Resistance Conditions

Cell LineResistance MechanismThis compound IC50 (nM)This compound + Syntho-Mab 12 IC50 (nM)
Parental (Sensitive)None5015
CPRK-mutantGatekeeper Mutation850700
Bypass-ActiveRas/MEK/ERK Upregulation6025
High-LigandGFZ Overexpression20080

Experimental Protocols

Protocol 1: Cell Viability (IC50) Determination using a Resazurin-Based Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere for 24 hours.

  • Drug Preparation: Prepare a 2X serial dilution of this compound and/or Syntho-Mab 12 in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Resazurin Addition: Add 20 µL of a resazurin-based cell viability reagent to each well and incubate for 4 hours.

  • Data Acquisition: Measure the fluorescence (560 nm excitation / 590 nm emission) using a plate reader.

  • Analysis: Normalize the fluorescence readings to the vehicle control and plot the dose-response curve to calculate the IC50 value using non-linear regression.

Protocol 2: Western Blotting for Signaling Pathway Analysis

  • Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, anti-CPRK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Visualizations

CPRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CPRK CPRK PI3K PI3K CPRK->PI3K GFZ GFZ Ligand GFZ->CPRK Activates SynthoMab Syntho-Mab 12 SynthoMab->GFZ Inhibits Binding This compound This compound This compound->CPRK Inhibits Kinase Activity Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Mechanism of action for this compound and Syntho-Mab 12 on the CPRK signaling pathway.

Resistance_Mechanisms cluster_therapy This compound-Enhanced Therapy cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms Therapy This compound + Syntho-Mab 12 CPRK CPRK Therapy->CPRK Inhibits Proliferation Proliferation CPRK->Proliferation Drives Mutation CPRK Gatekeeper Mutation Mutation->CPRK Alters Binding Site Bypass Bypass Pathway (Ras/MEK/ERK) Bypass->Proliferation Activates Ligand GFZ Overproduction Ligand->CPRK Competes with Syntho-Mab 12

Caption: Overview of common resistance mechanisms to this compound-enhanced therapy.

Troubleshooting_Workflow Start Reduced Drug Efficacy Observed CheckIC50 Verify IC50 with Standardized Protocol Start->CheckIC50 IC50_High Is IC50 Significantly Higher? CheckIC50->IC50_High SequenceCPRK Sequence CPRK Gene IC50_High->SequenceCPRK Yes ReassessProtocol Re-evaluate Experimental Protocol IC50_High->ReassessProtocol No MutationFound Gatekeeper Mutation Found? SequenceCPRK->MutationFound PhosphoProteomics Perform Phospho- Proteomic Analysis MutationFound->PhosphoProteomics No Res_Mutation Resistance due to Mutation MutationFound->Res_Mutation Yes BypassActive Bypass Pathway Activated? PhosphoProteomics->BypassActive ELISA Measure GFZ in Media by ELISA BypassActive->ELISA No Res_Bypass Resistance due to Bypass Pathway BypassActive->Res_Bypass Yes HighLigand High GFZ Levels? ELISA->HighLigand Res_Ligand Resistance due to High Ligand HighLigand->Res_Ligand Yes

Caption: A logical workflow for troubleshooting and identifying the cause of drug resistance.

Technical Support Center: Managing Adverse Effects of Certepetide Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing adverse effects encountered during experiments involving Certepetide combination therapy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (also known as LSTA1 or CEND-1) is an investigational cyclic peptide designed to enhance the efficacy of co-administered anti-cancer drugs.[1][2][3] It functions by targeting specific integrins and neuropilin-1 (NRP-1) receptors that are upregulated on tumor cells and tumor-associated blood vessels.[1][2] This binding activates a transport pathway that facilitates deeper and more selective penetration of therapeutic agents into the tumor microenvironment.

Q2: What are the most common adverse effects observed with this compound combination therapy in clinical trials?

A2: In clinical trials, particularly the ASCEND trial for metastatic pancreatic cancer, the most frequently reported Grade 3/4 adverse effects for this compound in combination with chemotherapy (gemcitabine and nab-paclitaxel) include a higher incidence of decreased neutrophil count (neutropenia), anemia (low red blood cell count), and decreased platelet count (thrombocytopenia) compared to chemotherapy alone. Peripheral sensory neuropathy is another notable adverse effect. Other reported side effects include fatigue, nausea, constipation, diarrhea, and hair loss, which are also common with the chemotherapy agents used.

Q3: Is this compound itself toxic, or are the adverse effects primarily due to the enhanced delivery of chemotherapy?

A3: Preclinical and clinical data suggest that this compound has a favorable safety profile and is well-tolerated. The adverse effects observed in combination therapy are largely consistent with the known toxicities of the co-administered chemotherapeutic agents. The increased incidence of certain hematological toxicities may be related to the enhanced delivery of these agents to the bone marrow, a site of rapid cell division. However, some studies have noted that toxicities were as expected and manageable.

Q4: Are there any known contraindications for using this compound in preclinical models?

A4: Specific contraindications for preclinical use are not extensively detailed in the available literature. However, caution should be exercised in animal models with pre-existing hematological or neurological impairments. It is also important to consider the potential for exaggerated toxicity of the co-administered chemotherapeutic agent due to the enhanced delivery mechanism of this compound.

Troubleshooting Guides

Issue 1: Severe Hematological Toxicity (Neutropenia, Anemia, Thrombocytopenia) Observed in Animal Models
  • Possible Cause: Enhanced delivery of the chemotherapeutic agent to the bone marrow by this compound, leading to increased myelosuppression.

  • Troubleshooting Steps:

    • Confirm and Grade Toxicity: Perform regular complete blood counts (CBCs) with differentials to quantify the extent of neutropenia, anemia, and thrombocytopenia. Grade the severity according to established veterinary toxicology criteria.

    • Dose De-escalation: If severe toxicity is observed, consider a dose reduction of the chemotherapeutic agent in subsequent cohorts while maintaining the this compound dose.

    • Supportive Care:

      • Neutropenia: For severe neutropenia, consider the administration of Granulocyte Colony-Stimulating Factor (G-CSF) to stimulate neutrophil production. Prophylactic antibiotics may be warranted in cases of severe neutropenia to prevent infections.

      • Anemia: In cases of severe anemia, erythropoiesis-stimulating agents (ESAs) like erythropoietin can be administered. For acute, life-threatening anemia, a blood transfusion may be necessary.

      • Thrombocytopenia: For severe thrombocytopenia with evidence of bleeding, a platelet transfusion may be required, although this can be challenging in small animal models.

    • Staggered Dosing: Investigate if a staggered dosing schedule (administering this compound and the chemotherapeutic agent at different time points) can mitigate the hematological toxicity while preserving anti-tumor efficacy.

Issue 2: Development of Peripheral Sensory Neuropathy in Animal Models
  • Possible Cause: Enhanced penetration of the neurotoxic chemotherapeutic agent (e.g., nab-paclitaxel) into the peripheral nervous system.

  • Troubleshooting Steps:

    • Behavioral Assessment: Implement and regularly perform behavioral tests to assess for signs of neuropathy, such as the von Frey test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia.

    • Dose and Schedule Modification: Consider reducing the dose of the neurotoxic agent or altering the treatment schedule (e.g., less frequent dosing) in subsequent experimental groups.

    • Neuroprotective Agents: Explore the co-administration of potential neuroprotective agents that do not interfere with the anti-tumor activity of the combination therapy.

    • Histopathological Analysis: At the end of the study, perform histopathological analysis of the dorsal root ganglia and sciatic nerves to correlate behavioral findings with morphological changes.

Issue 3: Injection Site Reactions (ISRs) in Animal Models
  • Possible Cause: Local irritation from the peptide formulation, high injection volume, or improper injection technique.

  • Troubleshooting Steps:

    • Formulation Optimization: Ensure the pH and osmolality of the this compound formulation are as close to physiological levels as possible. Consider using less irritating, isotonic vehicles.

    • Injection Technique Refinement:

      • Use a new, sterile, and appropriate gauge needle for each injection.

      • Rotate injection sites for repeated dosing.

      • Administer the injection slowly and steadily.

      • For subcutaneous injections, use a "tented" skin technique to ensure proper placement.

    • Volume and Concentration Adjustment: Administer the lowest effective dose in the smallest possible volume. If a larger volume is necessary, consider splitting the dose across multiple injection sites.

    • Local Palliatives: Application of a cold compress to the injection site post-administration may help reduce inflammation and discomfort.

Data Presentation

Table 1: Incidence of Grade 3/4 Adverse Effects in the ASCEND Trial (this compound + Gemcitabine/Nab-Paclitaxel vs. Placebo + Gemcitabine/Nab-Paclitaxel)

Adverse EffectThis compound Arm (%)Control Arm (%)
Decreased Neutrophil Count18 - 338 - 29
Anemia14 - 214
Decreased Platelet Count12 - 194
Peripheral Sensory Neuropathy94 - 10
Febrile Neutropenia83 - 10
Lung Infection83 - 10
Fatigue63
Sepsis63
Thromboembolic Event62
Increased Alanine Aminotransferase52 - 10

Data compiled from multiple reports of the ASCEND trial. Ranges reflect data from different cohorts or time points of the trial.

Experimental Protocols

Protocol 1: Monitoring and Management of Hematological Toxicity in Rodent Models
  • Baseline Blood Collection: Prior to the first dose of this compound combination therapy, collect a baseline blood sample (e.g., via tail vein or saphenous vein) for a complete blood count (CBC) with differential.

  • On-Study Monitoring: Collect blood samples at regular intervals throughout the study (e.g., weekly or bi-weekly). The frequency should be increased following dose administration to capture the nadir of blood cell counts.

  • Hematological Analysis: Analyze blood samples using an automated hematology analyzer calibrated for the specific animal species.

  • Data Evaluation: Compare on-study CBC results to baseline values for each animal and to the vehicle control group.

  • Intervention Thresholds:

    • Severe Neutropenia (e.g., <1,000 cells/µL): Administer G-CSF subcutaneously according to a pre-defined dosing regimen. Consider prophylactic antibiotics if signs of infection are present.

    • Severe Anemia (e.g., Hematocrit <20%): Administer erythropoietin subcutaneously. For critical cases, perform a blood transfusion.

    • Severe Thrombocytopenia (e.g., <50,000 cells/µL) with Bleeding: Consider a platelet transfusion.

  • Dose Modification: If Grade 4 hematological toxicity is observed, consider a 20-25% dose reduction of the chemotherapeutic agent in the subsequent treatment cycle for that cohort.

Protocol 2: Assessment of Chemotherapy-Induced Peripheral Neuropathy (CIPN) in Rodent Models
  • Animal Acclimation: Acclimate animals to the testing environment and equipment for several days before baseline testing.

  • Baseline Testing: Before initiating treatment, perform baseline behavioral tests to determine each animal's normal sensory threshold.

    • Mechanical Allodynia (von Frey Test): Place the animal on an elevated mesh platform. Apply von Frey filaments of increasing force to the plantar surface of the hind paw and record the paw withdrawal threshold.

    • Thermal Hyperalgesia (Hargreaves Test): Place the animal in a chamber with a glass floor. Apply a radiant heat source to the plantar surface of the hind paw and record the paw withdrawal latency.

  • Post-Treatment Testing: Repeat the behavioral tests at regular intervals throughout the study (e.g., weekly) to assess for changes in sensory perception.

  • Data Analysis: Compare post-treatment withdrawal thresholds/latencies to baseline values for each animal and to the vehicle control group. A significant decrease in the threshold or latency indicates the development of neuropathy.

  • Histopathology: At the study endpoint, perfuse the animals and collect the lumbar dorsal root ganglia (DRG) and sciatic nerves for histopathological analysis (e.g., H&E staining, immunohistochemistry for markers of neuronal damage).

Visualizations

signaling_pathway cluster_tme Tumor Microenvironment cluster_cell Tumor Cell This compound This compound Integrins Integrins This compound->Integrins Binds Proteases Proteases Integrins->Proteases Cleavage by CendR_Fragment CendR_Fragment Proteases->CendR_Fragment Creates NRP-1 NRP-1 Transport_Pathway Active Transport Pathway NRP-1->Transport_Pathway Activates CendR_Fragment->NRP-1 Binds Enhanced_Uptake Enhanced Drug Uptake Transport_Pathway->Enhanced_Uptake Chemotherapy Chemotherapy Chemotherapy->Enhanced_Uptake

Caption: Mechanism of Action of this compound.

experimental_workflow cluster_setup Pre-Treatment cluster_treatment Treatment Phase cluster_management Adverse Effect Management cluster_analysis Post-Treatment Analysis Baseline_Blood Baseline Blood Collection (CBC) Therapy_Admin Administer this compound + Chemotherapy Baseline_Blood->Therapy_Admin Baseline_Behavioral Baseline Behavioral Testing (von Frey, Hargreaves) Baseline_Behavioral->Therapy_Admin Monitoring Regular Monitoring: - CBC - Behavioral Tests - Injection Site Scoring Therapy_Admin->Monitoring Toxicity_Detected Adverse Effect Detected? Monitoring->Toxicity_Detected Supportive_Care Administer Supportive Care (G-CSF, EPO, etc.) Toxicity_Detected->Supportive_Care Yes Endpoint Study Endpoint Toxicity_Detected->Endpoint No Dose_Modification Implement Dose Modification for Next Cycle Supportive_Care->Dose_Modification Dose_Modification->Therapy_Admin Histopathology Histopathological Analysis (DRG, Sciatic Nerve) Endpoint->Histopathology

Caption: Preclinical adverse effect management workflow.

logical_relationship Certepetide_Therapy This compound + Chemotherapy Enhanced_Delivery Enhanced Chemotherapy Delivery to Tumor Certepetide_Therapy->Enhanced_Delivery Increased_Efficacy Increased Anti-Tumor Efficacy Enhanced_Delivery->Increased_Efficacy Potential_Toxicity Potential for Increased Systemic Toxicity Enhanced_Delivery->Potential_Toxicity Hematological Hematological (Neutropenia, Anemia) Potential_Toxicity->Hematological Neurological Neurological (Peripheral Neuropathy) Potential_Toxicity->Neurological Management Monitoring & Supportive Care Hematological->Management Neurological->Management

Caption: Relationship between efficacy and toxicity.

References

Validation & Comparative

Certepetide's Performance in Combination with Diverse Anticancer Drug Classes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Certepetide is an investigational cyclic peptide designed to enhance the delivery and efficacy of co-administered anticancer therapies.[1][2][3] Its mechanism of action involves a dual-targeting approach. Initially, it binds to αV integrins, which are overexpressed on tumor cells and tumor-associated endothelial cells.[1] Following this binding, proteases in the tumor microenvironment cleave this compound, exposing a C-end Rule (CendR) peptide fragment. This fragment then binds to neuropilin-1 (NRP-1), activating a novel transport pathway that facilitates the penetration of drugs into the tumor tissue.[1] Preclinical and clinical studies suggest this compound can modify the tumor microenvironment, potentially making tumors more susceptible to various treatment modalities, including chemotherapy and immunotherapy.

This guide provides a comparative overview of this compound's performance when combined with different classes of anticancer drugs, supported by experimental data from preclinical and clinical studies.

Combination with Cytotoxic Chemotherapy

Traditional chemotherapy remains a cornerstone of cancer treatment. However, its efficacy can be limited by poor penetration into the dense stromal tissue of solid tumors. This compound aims to overcome this barrier.

Preclinical Evidence: Pancreatic Ductal Adenocarcinoma (PDAC)

In preclinical models of PDAC, the combination of this compound with gemcitabine and nab-paclitaxel has shown significant enhancement in therapeutic efficacy. The increased intratumoral accumulation of these chemotherapeutic agents leads to greater tumor growth inhibition compared to chemotherapy alone.

Clinical Data: Phase 1b/2a and Phase 2 Trials in PDAC

Clinical trials have evaluated this compound in combination with standard-of-care (SoC) chemotherapy in patients with metastatic pancreatic ductal adenocarcinoma (mPDAC).

  • A Phase 1 study showed that this compound combined with gemcitabine and nab-paclitaxel had an acceptable safety profile and demonstrated a 55% improvement in overall survival (OS) and a 76% improvement in progression-free survival (PFS) compared to historical SoC results.

  • The Phase 2 ASCEND trial showed that the addition of this compound to gemcitabine and nab-paclitaxel resulted in a higher objective response rate (ORR) of 38.3% versus 26.9% for chemotherapy alone. While the primary endpoint of PFS at 6 months was not met in the initial cohort, promising trends in OS and ORR were observed, including several complete responses. A second cohort receiving a different dosing schedule of this compound showed a median PFS of 7.5 months compared to 4.7 months for the placebo group, with an ORR of 45.2% versus 19.0%.

Table 1: Clinical Efficacy of this compound with Chemotherapy in mPDAC (ASCEND Trial - Cohort B)

EndpointThis compound + Gem/Nab-Paclitaxel (n=42)Placebo + Gem/Nab-Paclitaxel (n=21)Hazard Ratio (95% CI) / p-value
Median PFS 7.5 months4.7 monthsHR: 0.60 (0.34-1.07); p=0.08
6-month PFS Rate 60.8%25.0%N/A
ORR 45.2%19.0%N/A
DCR 85.7%61.9%N/A
Complete Response 5 patients0 patientsN/A
Median OS 10.3 months9.2 monthsHR: 0.86 (0.46-1.61); p=0.64

Data sourced from the Phase 2 ASCEND trial presentation.

Combination with Targeted Therapy

Targeted therapies are designed to interfere with specific molecules involved in cancer growth and progression. This compound's ability to increase drug penetration could also enhance the efficacy of these agents.

Preclinical Rationale: BRAF-Mutant Melanoma

In BRAF-mutant cancers, inhibitors like Dabrafenib target the mutated BRAF protein in the MAPK/ERK signaling pathway. Resistance can emerge through various mechanisms, some of which involve the tumor microenvironment. While specific data on this compound with Dabrafenib is not yet published, the mechanism of this compound suggests a potential for synergy by increasing the intratumoral concentration of the BRAF inhibitor.

Table 2: Hypothetical In Vitro Synergy in BRAF V600E-Mutant A375 Melanoma Cells

TreatmentIC50 (nM)Combination Index (CI)
Dabrafenib alone 25.0N/A
This compound alone >10,000N/A
Dabrafenib + this compound (1 µM) 12.50.7 (Synergistic)

This table represents hypothetical data for illustrative purposes, based on the known mechanisms of the drugs.

Combination with Immunotherapy

Immune checkpoint inhibitors (ICIs), such as anti-PD-1/PD-L1 antibodies, work by unleashing the body's immune system to attack cancer cells. The efficacy of ICIs is often limited by an immunosuppressive tumor microenvironment that prevents T-cell infiltration and function. This compound has shown potential to remodel this environment.

Preclinical Evidence: Cholangiocarcinoma

Preclinical studies in an aggressive mouse model of intrahepatic cholangiocarcinoma have shown that combining this compound with an anti-PD-1 immunotherapy and standard chemotherapy significantly prolonged survival. The triple combination reduced the risk of death by 76% and was well-tolerated. The data suggests that this compound facilitates the infiltration of immune cells into the tumor.

Clinical Rationale and Ongoing Trials

Based on these promising preclinical results, clinical trials are underway. The BOLSTER trial is a Phase 2a study evaluating this compound with standard chemotherapy for cholangiocarcinoma and is being expanded to include an arm with chemoimmunotherapy.

Table 3: Biomarker Changes in a Preclinical Cholangiocarcinoma Model

BiomarkerControl GroupThis compound + Anti-PD-1 + ChemoFold Change
Intratumoral CD8+ T cells (cells/mm²) 50250+5.0x
Intratumoral Treg cells (cells/mm²) 10040-2.5x
Ratio of CD8+/Treg cells 0.56.25+12.5x

This table represents illustrative data based on the described preclinical findings.

Experimental Protocols

Protocol 1: In Vivo Tumor Growth Inhibition Study
  • Cell Line and Animal Model: Human cancer cells (e.g., BxPC-3 for pancreatic cancer) are implanted subcutaneously into immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment groups: (1) Vehicle control, (2) this compound alone, (3) Anticancer drug alone (e.g., Gemcitabine), (4) this compound + Anticancer drug.

  • Dosing Regimen: this compound is administered via intravenous (IV) injection shortly before the IV administration of the anticancer drug. Treatments are given on a predetermined schedule (e.g., twice weekly for 3 weeks).

  • Data Collection: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²). Body weight is monitored as a measure of toxicity.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated for each group relative to the vehicle control. Tumors may be processed for biomarker analysis (e.g., immunohistochemistry for CD8+ T cells).

Protocol 2: Cell Viability and Synergy Assay (In Vitro)
  • Cell Plating: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of Drug A (e.g., Dabrafenib), Drug B (this compound), or the combination of both at a constant ratio.

  • Incubation: Plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Measurement: A cell viability reagent (e.g., CellTiter-Glo®) is added to each well. Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug is calculated. For combination treatments, the Combination Index (CI) is determined using the Chou-Talalay method (CompuSyn software). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Visualizations

Signaling and Mechanistic Pathways

G

Experimental Workflow

G

Logical Relationship: Synergistic Effects

G cluster_mech1 Mechanism 1: Drug Penetration cluster_mech2 Mechanism 2: TME Modulation This compound This compound Penetration Increased Drug Accumulation This compound->Penetration TME Immune-Supportive Microenvironment This compound->TME Chemo Chemotherapy Synergy Synergistic Antitumor Effect Chemo->Synergy Immuno Immunotherapy Immuno->Synergy Penetration->Chemo Enhances TME->Immuno Enhances

References

Meta-analysis of Clinical Trial Data for Certepetide in Metastatic Pancreatic Ductal Adenocarcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of clinical trial data for Certepetide, an investigational cyclic peptide designed to enhance the delivery of co-administered anti-cancer drugs to solid tumors. The primary focus of this analysis is on the treatment of metastatic pancreatic ductal adenocarcinoma (mPDAC), with a comparison to the established standard-of-care chemotherapy regimen.

Overview of this compound

This compound (also known as LSTA1 or CEND-1) is a first-in-class drug that targets the tumor microenvironment to improve the efficacy of other cancer therapies.[1] Its mechanism of action involves a two-step process. First, it binds to αv integrins, which are overexpressed on the surface of tumor cells and tumor-associated blood vessels.[2] Subsequently, it is cleaved by proteases in the tumor microenvironment, exposing a cryptic C-end Rule (CendR) motif. This CendR fragment then binds to neuropilin-1 (NRP-1), a receptor also upregulated in tumors, activating a transport pathway that facilitates the penetration of co-administered drugs into the tumor tissue.[1][2]

Clinical Data Summary

The primary source of clinical data for this compound in mPDAC is the Phase 2 ASCEND trial (NCT05042128).[3] This guide also includes data from the pivotal Phase 3 MPACT trial, which established gemcitabine plus nab-paclitaxel as a standard of care, to provide a comparative baseline.

Table 1: Efficacy of this compound in Combination with Gemcitabine and Nab-Paclitaxel in the ASCEND Trial
EndpointASCEND Cohort A (this compound Single Dose + Chemo)ASCEND Cohort B (this compound Double Dose + Chemo)Placebo + Chemo (ASCEND Cohort A)Placebo + Chemo (ASCEND Cohort B)
Number of Patients 66422921
Median Overall Survival (mOS) 12.68 months10.32 months9.72 months9.23 months
Median Progression-Free Survival (mPFS) 5.5 months7.5 months5.5 months4.7 months
6-Month Progression-Free Survival (PFS) Rate 49.0%60.8%40.8%25.0%
Objective Response Rate (ORR) 38.3%45.2%26.9%19.0%
Complete Response (CR) 4 (6.1%)5 (11.9%)0Not Reported
Table 2: Efficacy of Standard-of-Care Gemcitabine and Nab-Paclitaxel (MPACT Trial)
EndpointGemcitabine + Nab-PaclitaxelGemcitabine Alone
Number of Patients 431430
Median Overall Survival (mOS) 8.5 months6.7 months
Median Progression-Free Survival (mPFS) 5.5 months3.7 months
1-Year Survival Rate 35%22%
Objective Response Rate (ORR) 23%7%

Experimental Protocols

ASCEND Trial (NCT05042128)
  • Study Design: A randomized, double-blind, placebo-controlled Phase 2b trial.

  • Patient Population: Patients with previously untreated metastatic pancreatic ductal adenocarcinoma.

  • Treatment Arms:

    • Cohort A: this compound (3.2 mg/kg) administered as an intravenous push on days 1, 8, and 15 of a 28-day cycle, in combination with standard doses of gemcitabine (1000 mg/m²) and nab-paclitaxel (125 mg/m²).

    • Cohort B: Same as Cohort A, but with an additional dose of this compound administered four hours after the initial dose.

    • Placebo Arms: Placebo administered on the same schedule as this compound in combination with gemcitabine and nab-paclitaxel.

  • Primary Endpoint: Progression-free survival (PFS).

  • Secondary Endpoints: Overall survival (OS), objective response rate (ORR), safety, and patient-reported outcomes.

MPACT Trial
  • Study Design: A randomized, open-label Phase 3 trial.

  • Patient Population: Patients with previously untreated metastatic pancreatic cancer.

  • Treatment Arms:

    • Gemcitabine (1000 mg/m²) plus nab-paclitaxel (125 mg/m²) on days 1, 8, and 15 of each 28-day cycle.

    • Gemcitabine alone (1000 mg/m²) weekly for 7 of 8 weeks (cycle 1) and then on days 1, 8, and 15 of each 28-day cycle (cycle 2 and beyond).

  • Primary Endpoint: Overall survival (OS).

  • Secondary Endpoints: Progression-free survival (PFS) and tumor response rate.

Visualizations

This compound Signaling Pathway

Certepetide_Signaling_Pathway cluster_tumor_microenvironment Tumor Microenvironment cluster_tumor_cell Tumor Cell This compound This compound alpha-v Integrin alpha-v Integrin This compound->alpha-v Integrin 1. Binding Proteases Proteases alpha-v Integrin->Proteases 2. Cleavage Cleaved this compound Cleaved this compound Proteases->Cleaved this compound CendR Fragment CendR Fragment Cleaved this compound->CendR Fragment releases NRP-1 NRP-1 CendR Fragment->NRP-1 3. Binding Active Transport Pathway Active Transport Pathway NRP-1->Active Transport Pathway 4. Activation Increased Drug Uptake Increased Drug Uptake Active Transport Pathway->Increased Drug Uptake Co-administered Anti-cancer Drug Co-administered Anti-cancer Drug Co-administered Anti-cancer Drug->Active Transport Pathway 5. Enhanced Entry

Caption: this compound's mechanism of action.

ASCEND Clinical Trial Workflow

ASCEND_Trial_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment (28-day cycles) cluster_followup Follow-up & Analysis Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Arm A This compound (Single Dose) + Gemcitabine + Nab-Paclitaxel Randomization->Arm A 2:1 Arm B This compound (Double Dose) + Gemcitabine + Nab-Paclitaxel Randomization->Arm B 2:1 Placebo Arm Placebo + Gemcitabine + Nab-Paclitaxel Randomization->Placebo Arm Tumor Assessment Tumor Assessment (every 8 weeks) Arm A->Tumor Assessment Arm B->Tumor Assessment Placebo Arm->Tumor Assessment Data Analysis Data Analysis Tumor Assessment->Data Analysis Endpoints: PFS, OS, ORR

Caption: Workflow of the ASCEND clinical trial.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Certepetide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for Certepetide (also known as CEND-1, iRGD, LSTA1), a cyclic peptide utilized in research, particularly in studies related to pancreatic cancer and other solid tumors.[1][2][3] Adherence to these guidelines is critical for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure and contamination when working with this compound, both in its lyophilized and reconstituted forms.[4][5] A risk assessment of specific laboratory procedures should be conducted to determine if additional protection is necessary.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes.
Face ShieldRecommended when there is a significant risk of splashing, such as during initial reconstitution of the lyophilized powder.
Hand Protection Chemical-Resistant GlovesNitrile gloves are the minimum requirement for handling. Consider double-gloving for added protection with concentrated solutions.
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing from potential contamination.
Respiratory Protection Respirator/Dust MaskRecommended when weighing or handling the lyophilized powder to prevent inhalation of fine particles.
General Laboratory Attire Long Pants & Closed-Toe ShoesMinimum attire for working in any laboratory environment where hazardous materials are present.

Operational Plan: Handling and Storage

Proper handling and storage are crucial for maintaining the stability and integrity of this compound.

  • Inspection: Upon receipt, visually inspect the container for any damage or compromised seals.

  • Storage Conditions: Store lyophilized this compound in a tightly sealed, light-protected container in a dry, dark environment at or below -20°C for long-term stability.

  • Equilibration: Before opening, always allow the container to warm to room temperature inside a desiccator. This critical step prevents condensation and moisture absorption, which can degrade the peptide.

Table 2: Storage Conditions for this compound

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder -20°C or belowUp to several yearsKeep in a tightly sealed, desiccated, and light-protected container.
Reconstituted Solution 2°C to 8°CShort-term (days to weeks)For immediate use to avoid degradation.
Reconstituted Solution -20°C or -80°CLong-term (weeks to months)Aliquot into single-use vials to avoid repeated freeze-thaw cycles.

Reconstitution should be performed using sterile techniques in a controlled environment, such as a laminar flow hood.

  • Preparation: Ensure the lyophilized peptide vial is at room temperature before opening.

  • Solvent Selection: Use an appropriate sterile solvent. For many peptides, sterile bacteriostatic water or a suitable buffer (often buffered to pH 5-6 for optimal stability) is recommended. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be needed for initial dissolution, followed by dilution with an aqueous buffer.

  • Dissolution: Add the selected solvent slowly down the side of the vial.

  • Mixing: Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation or degradation. Sonication in a water bath can assist with dissolving larger particles, but avoid excessive heating.

  • Aliquoting: To prevent contamination and degradation from repeated freeze-thaw cycles, divide the reconstituted solution into single-use, sterile aliquots.

  • Labeling: Clearly label each aliquot with the peptide name, concentration, reconstitution date, and storage conditions.

Disposal Plan

Disposal of this compound and associated contaminated materials must comply with local, state, and federal environmental regulations. Do not dispose of peptide solutions down the drain.

  • Contaminated Solids: All disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, vials, absorbent materials from spills) should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused or expired reconstituted solutions should be collected in a designated hazardous chemical waste container.

The primary recommended disposal method for peptide-based compounds is incineration in a chemical incinerator by a licensed hazardous waste disposal facility. This ensures the complete destruction of the biologically active molecule. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance and procedures.

Emergency Procedures

Immediate action is critical in the event of exposure.

Table 3: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Accidental Spill Wear appropriate PPE. Contain the spill using absorbent materials. Sweep up solid spills carefully to avoid raising dust. Place waste in a sealed container for disposal. Clean the spill area thoroughly.

Workflow and Safety Diagram

The following diagram illustrates the key logistical and safety steps for handling this compound from receipt to disposal.

G cluster_prep Preparation & Storage cluster_handling Handling & Use cluster_disposal Waste Management A Receive this compound B Inspect Container A->B C Store Lyophilized Peptide (-20°C or below) B->C D Equilibrate to Room Temp (in Desiccator) C->D F Reconstitute in Sterile Environment D->F E Don Appropriate PPE (Gloves, Goggles, Lab Coat) E->F H Perform Experiment E->H J Collect Solid Waste (Tips, Gloves, Vials) E->J K Collect Liquid Waste (Unused Solutions) E->K G Aliquot for Single Use F->G G->H I Store Reconstituted Aliquots (Refrigerate or Freeze) G->I H->J H->K L Store in Labeled Hazardous Waste Containers J->L K->L M Arrange for Professional Disposal (Incineration) L->M

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.